Methyl carbazate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11709. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRIDQGVSJLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020835 | |
| Record name | Methyl carbazate | |
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Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-89-9 | |
| Record name | Methyl carbazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl carbazate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl carbazate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxylic acid, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl carbazate | |
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| Record name | Methyl carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL CARBAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L5442J16Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of Methyl Carbazate
This compound (CAS No. 6294-89-9) is a hydrazine derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its utility is particularly notable in the pharmaceutical and agrochemical industries, where it functions as a versatile building block for the creation of more complex molecules.[2][3] This guide provides a detailed overview of the core physical properties of this compound, methods for its synthesis and purification, and its primary applications.
Core Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white or pink crystalline powder or platelets.[1][2][4] It is known by several synonyms, including Methoxycarbonylhydrazine, Carbomethoxyhydrazide, and Methyl hydrazinecarboxylate.[1][5][6]
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Notes | Source(s) |
| Molecular Formula | C₂H₆N₂O₂ | [1][5][6] | |
| Molecular Weight | 90.08 g/mol | [1][5][7] | |
| Melting Point | 68 - 74 °C | Lit.: 70-73 °C | [1][8][9][10] |
| Boiling Point | 108 °C | At 12 mmHg | [1][4][6][9] |
| Density | ~1.16 - 1.33 g/cm³ | Rough estimate | [1][4][6] |
| Appearance | White to pink crystalline powder, crystals, or platelets | [1][2][5][8] | |
| Solubility | 578 g/L (in water) | Soluble in water, ethanol, ether, and benzene. Insoluble in petroleum ether. | [1][2][5][11] |
| Flash Point | ~86 °C | [1][4] | |
| Vapor Pressure | 0.0642 mmHg | At 25 °C | [1][11] |
| pKa | 10.52 ± 0.20 | Predicted | [1][5][9] |
| Refractive Index | ~1.4368 | Estimate | [1][5][9] |
Experimental Protocols
Detailed experimental procedures are critical for ensuring the purity and quality of this compound for research and development. Below are protocols for its synthesis and purification as cited in the literature.
A common method for synthesizing this compound involves the reaction of dimethyl carbonate with hydrazine hydrate.[2][12]
-
Reaction Setup: A mixture of dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol) is added to a 250 mL round-bottom flask equipped with a condenser.[12]
-
Reaction Conditions: The reaction mixture is heated to 50 °C and stirred for 30 minutes. Following this, stirring is continued at room temperature for 24 hours.[12]
-
Work-up and Isolation: After the reaction is complete, water, methanol, and excess dimethyl carbonate are removed by distillation under reduced pressure.[2][12] The resulting solid is dried to yield this compound as white crystals.[2][12] This procedure has been reported to achieve a yield of approximately 94%.[2][12]
To achieve high purity, which is often required for pharmaceutical applications, specific purification methods are employed.
-
Vacuum Distillation/Sublimation: For removal of volatile impurities, the crude material can be melted and subjected to a vacuum. The pressure is reduced (e.g., to 0.1 to 30 mbar) until the vapors are spectroscopically pure.[1][12][13]
-
Azeotropic Distillation: To remove water and residual hydrazine, a second solvent, such as toluene, can be added to the crude this compound.[13] This mixture is then distilled under reduced pressure to remove the azeotrope, leaving behind purified this compound.[13]
-
Gas Purging: An alternative purification method involves passing an inert gas, such as nitrogen, through the molten crude this compound (held at 75-120 °C).[13] This helps to remove residual volatile impurities.[13]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Applications in Research and Development
This compound is a key starting material in organic synthesis. Its primary applications include:
-
Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing heterocyclic compounds, such as imidazo[1,5-d][1][5][8]triazines.[1][4][14]
-
Agrochemicals and Dyes: The compound is also utilized in the production of agrochemicals and dyes.[2]
References
- 1. Cas 6294-89-9,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 6294-89-9: this compound | CymitQuimica [cymitquimica.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound----Amitychem Corporation [amitychem.com]
- 6. This compound CAS#: 6294-89-9 [amp.chemicalbook.com]
- 7. This compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound [chembk.com]
- 12. This compound | 6294-89-9 [chemicalbook.com]
- 13. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 14. This compound, 97% 6294-89-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
An In-depth Technical Guide to Methyl Carbazate
Methyl carbazate, a versatile reagent in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical structure, formula, properties, and applications, with a focus on its role as a key building block in the creation of complex molecules.
Core Chemical Identity
This compound is an organic compound classified as the methyl ester of carbazic acid. Its structure incorporates a hydrazine moiety attached to a methoxycarbonyl group. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations.
Chemical Formula: C₂H₆N₂O₂[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: methyl N-aminocarbamate[2]
CAS Number: 6294-89-9[1][2][4][5][6][7][8][9][10][11][12][13][14]
Synonyms: Carbomethoxyhydrazide, Methyl hydrazinocarboxylate, Methoxycarbonylhydrazine[2][3][4][6][7][8][9][11][12][14]
The chemical structure of this compound is characterized by a central carbonyl group bonded to a methoxy group (-OCH₃) and a hydrazinyl group (-NHNH₂). The presence of the terminal amino group of the hydrazine component is key to its reactivity.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings. It typically appears as white to pink or light yellow crystalline platelets or powder.[1][4]
| Property | Value |
| Molecular Weight | 90.08 g/mol [1][2][4][5][6][7][9][11] |
| Melting Point | 70-73 °C[4][6] |
| Boiling Point | 108 °C at 12 mmHg[4][6] |
| Solubility | Soluble in water (578 g/L)[4] |
| Appearance | White to pink/light yellow crystalline powder, crystals, or platelets[1][4][10] |
Synthesis of this compound: An Experimental Protocol
This compound can be synthesized through the reaction of dimethyl carbonate with hydrazine hydrate.[1][3] This method is widely employed due to its efficiency and the availability of the starting materials.
Objective: To synthesize this compound from dimethyl carbonate and hydrazine hydrate.
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Round-bottomed flask
-
Condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Petroleum ether (for washing)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a condenser and a magnetic stirrer, add dimethyl carbonate (0.50 mol) and hydrazine hydrate (0.48 mol).[1]
-
Heat the reaction mixture to 50°C with continuous stirring for 30 minutes.[1]
-
After the initial heating period, continue stirring the mixture at room temperature for 24 hours.[1]
-
Upon completion of the reaction, cool the mixture to 0°C to induce precipitation of the product.
-
Collect the resulting white solid by filtration.
-
Wash the collected solid with petroleum ether to remove any unreacted starting materials and byproducts.
-
Dry the purified product to obtain this compound.
Applications in Organic Synthesis and Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its bifunctional nature allows it to participate in reactions that form the backbone of many pharmaceutical agents.
One notable application is in the synthesis of imidazo[1,5-d][1][2][3]triazines.[1][4][14] It is also utilized in the preparation of other derivatives, such as methyl 3-(4-methyl-benzyl-idene)carbazate.[1][14] The reactivity of the hydrazine moiety allows for the formation of hydrazones and other nitrogen-containing heterocycles, which are common motifs in medicinal chemistry.
Below is a diagram illustrating the synthesis of this compound, a foundational reaction for many subsequent synthetic pathways.
References
- 1. This compound | 6294-89-9 [chemicalbook.com]
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- 9. Hydrazinecarboxylic acid, methyl ester [webbook.nist.gov]
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- 14. This compound, 97% 6294-89-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
An In-depth Technical Guide to Methyl Carbazate (CAS 6294-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl carbazate (CAS 6294-89-9), also known as methyl hydrazinecarboxylate, is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry.[1][2] Its unique structure, incorporating both a nucleophilic hydrazine moiety and a methyl ester, makes it a valuable reagent for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and key applications of this compound, with a focus on its utility in pharmaceutical and chemical research.
Chemical and Physical Properties
This compound is a white to pink crystalline solid that is soluble in water.[2][5] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl N-aminocarbamate | [1] |
| Synonyms | Carbomethoxyhydrazide, Methoxycarbonylhydrazine, Methyl hydrazinecarboxylate | [1][6] |
| CAS Number | 6294-89-9 | [1] |
| Molecular Formula | C₂H₆N₂O₂ | [1][6] |
| Molecular Weight | 90.08 g/mol | [1][6] |
| Appearance | White to pink crystalline powder, crystals, or platelets | [2] |
| Melting Point | 70-73 °C (lit.) | [6] |
| Boiling Point | 108 °C / 12 mmHg (lit.) | [6] |
| Water Solubility | 578 g/L | [2] |
| pKa (Predicted) | 10.52 ± 0.20 | [2] |
| InChI | InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | [1] |
| SMILES | COC(=O)NN | [1] |
Analytical Data
Detailed analytical data is crucial for the unambiguous identification and quality control of this compound. A summary of available spectral data is provided in Table 2.
Table 2: Summary of Analytical Data for this compound
| Technique | Data Description | Source(s) |
| ¹H NMR | (300 MHz, CDCl₃): δ 6.09 (s, 1H, -NH), 3.77 (d, J=1.85Hz, 2H, -NH₂), 3.73 (s, 3H, CH₃-O) | [5][7] |
| ¹³C NMR | Data has been recorded, but specific chemical shifts are not readily available in the searched literature. | [1][6] |
| Infrared (IR) | IR spectra (KBr disc and nujol mull) are available for reference. | [2][8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum is available for reference. | [9] |
Synthesis and Experimental Protocols
This compound is commonly synthesized via the reaction of dimethyl carbonate with hydrazine hydrate.[5][7]
General Synthesis of this compound
A general and high-yield procedure for the synthesis of this compound is as follows:
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a condenser, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).[5][7]
-
Heat the reaction mixture to 50°C with continuous stirring for 30 minutes.[5][7]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[5][7]
-
After the reaction is complete, remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.[5][7]
-
Dry the resulting product to obtain white crystals of this compound.[5][7]
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][4] Its primary utility lies in its ability to form hydrazones and to serve as a precursor for the construction of heterocyclic ring systems.[2]
Synthesis of Hydrazones
This compound readily reacts with aldehydes and ketones to form the corresponding N-methoxycarbonylhydrazones. These reactions are typically carried out in a suitable solvent, such as ethanol, often with catalytic amounts of acid.[10][11]
5.1.1 Synthesis of Methyl 3-(4-methylbenzylidene)carbazate
Experimental Protocol:
-
Combine this compound (0.1 mol) and 4-methylbenzaldehyde (0.1 mol) in a flask with ethanol (20 mL).[10]
-
Stir the mixture under reflux for 4 hours.[10]
-
After the reaction, the product can be isolated. Single crystals suitable for X-ray analysis can be obtained by recrystallization from ethanol at room temperature.[10]
Expected Yield: ~85%[10]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. A notable example is its use in the preparation of imidazo[1,5-d][1][8][10]triazines, which have been investigated as potential antiasthma agents.[12]
5.2.1 Synthesis of Imidazo[1,5-d][1][8][10]triazines
The synthesis involves the pyrolysis of a mixture of a suitable ketone and this compound in a high-boiling solvent.[12]
Experimental Protocol (General):
-
A mixture of the appropriate ketone and this compound is prepared.[12]
-
The mixture is heated to 200°C in diphenyl ether.[12]
-
The pyrolysis reaction leads to the formation of the desired imidazo[1,5-d][1][8][10]triazine ring system.[12]
-
The product is then isolated and purified.
Biological Activity and Signaling Pathways
While some sources suggest that this compound may possess antimicrobial and antiviral properties, there is a lack of specific, quantitative data in the readily available scientific literature to substantiate these claims for the parent compound.[2] The biological activities reported are generally for more complex derivatives synthesized using this compound as a starting material.
Signaling Pathways: A thorough review of the existing literature did not reveal any studies that directly link this compound (CAS 6294-89-9) to the modulation of specific biological signaling pathways. Further research is required to elucidate any potential interactions with cellular signaling cascades.
Safety and Toxicology
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood.[13]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Classification | Source(s) |
| H301 | Toxic if swallowed | [1][2] |
| H315 | Causes skin irritation | [1][2] |
| H319 | Causes serious eye irritation | [1][2] |
| H335 | May cause respiratory irritation | [1] |
Acute Toxicity: Specific LD50 values for this compound are not consistently reported across safety data sheets, with many indicating that the data is not available.[13][14]
Conclusion
This compound (CAS 6294-89-9) is a fundamental reagent in organic synthesis, valued for its dual functionality which enables the straightforward construction of hydrazones and a variety of heterocyclic systems. Its importance as a pharmaceutical intermediate is well-established, though the specific biological activities of the parent compound itself are not well-documented. This guide has provided a consolidated resource on the properties, synthesis, and applications of this compound for the research and drug development community. As with any chemical reagent, appropriate safety precautions must be observed during its handling and use. Further investigation into the potential biological activities and mechanisms of action of this compound may reveal new applications for this versatile molecule.
References
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Synthesis of Methyl Carbazate from Dimethyl Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl carbazate is a versatile building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis of this compound from dimethyl carbonate and hydrazine. It details various experimental protocols, summarizes key quantitative data from patented and literature methods, and illustrates the underlying reaction pathway and experimental workflows through diagrams. The information presented is intended to equip researchers and professionals in drug development with a comprehensive understanding of the available synthetic strategies for producing high-purity this compound.
Introduction
This compound, also known as methyl hydrazinocarboxylate, is a valuable reagent in organic chemistry.[1] Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a carbamate group, allows for a wide range of chemical transformations. It is frequently employed in the synthesis of heterocyclic compounds, as a protecting group for carbonyls, and for the introduction of the hydrazinocarbonyl functional group.[1] The synthesis of this compound is most commonly achieved through the reaction of dimethyl carbonate (DMC) with hydrazine, typically in the form of hydrazine hydrate. This method is advantageous due to the low toxicity of DMC, which is considered a "green" reagent, and the formation of methanol and water as the primary byproducts.[2][3]
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from dimethyl carbonate and hydrazine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks one of the electrophilic carbonyl carbons of dimethyl carbonate. This is followed by the elimination of a methoxide ion, which is subsequently protonated by the newly formed carbazic acid intermediate or another proton source in the reaction mixture to generate methanol.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Several methods for the synthesis of this compound from dimethyl carbonate have been reported, primarily in patent literature, aiming to achieve high purity and yield. Below are detailed experimental protocols from selected sources.
Method 1: Simultaneous Addition of Reactants
This method, described in US Patent 6,465,678 B1, is designed to produce particularly pure this compound with a low tendency for discoloration by controlling the reaction temperature and the addition of reactants.[1]
Procedure:
-
2800 g of methanol is initially introduced into a reaction vessel and cooled to +5 °C.[1]
-
7560 g of dimethyl carbonate and 4200 g of hydrazine hydrate are then metered in simultaneously over the course of 10 hours, while maintaining the temperature between +5 and +10 °C.[1]
-
The mixture is then warmed to 50 °C and maintained at this temperature for one hour.[1]
-
The solvent and low-boiling components are subsequently distilled off under reduced pressure.[1]
-
For further purification, a second solvent can be added to the crude this compound, followed by distillation under reduced pressure, or an inert gas can be passed through the crude product.[1]
Method 2: Direct Reaction and Distillation
This protocol, provided by ChemicalBook, offers a straightforward laboratory-scale synthesis.[4]
Procedure:
-
A mixture of 45.0 g (0.50 mol) of dimethyl carbonate and 29.4 mL (0.48 mol) of hydrazine hydrate is added to a 250 mL round-bottom flask equipped with a condenser.[4]
-
The reaction mixture is heated to 50 °C and stirred for 30 minutes.[4]
-
The mixture is then stirred at room temperature for 24 hours.[4]
-
Water, methanol, and excess dimethyl carbonate are distilled off under reduced pressure to yield a white crystalline solid.[4]
Method 3: Synthesis with Post-Treatment for High Purity
Chinese Patent CN103130687A describes a method with a specific post-treatment step to achieve high purity.[5]
Procedure:
-
Methanol is used as the solvent, with a weight 1 to 3 times that of hydrazine hydrate.[5]
-
Hydrazine hydrate and dimethyl carbonate are used in a 1:1 molar ratio.[5]
-
The reactants are fed at a temperature of 5-10 °C.[5]
-
The reaction is carried out at the reflux temperature of the solvent for 2 hours.[5]
-
After the reaction, methanol, water, and residual hydrazine are removed under vacuum (0.06-0.08 MPa) at 80-90 °C.[5]
-
The system is cooled to 40 °C, and a mixed solvent of dichloroethane and dimethyl carbonate is added.[5]
-
The mixture is heated to 70 °C and stirred for 1 hour, then cooled to below 5 °C for crystallization.[5]
-
The product is obtained by centrifugation and drying.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols, providing a comparative overview of reaction conditions, yields, and product purity.
| Parameter | Method 1 (US6465678B1)[1] | Method 2 (ChemicalBook)[4] | Method 3 (CN103130687A)[5] |
| Reactants | Dimethyl carbonate, Hydrazine hydrate | Dimethyl carbonate, Hydrazine hydrate | Dimethyl carbonate, Hydrazine hydrate |
| Solvent | Methanol | None | Methanol, Dichloroethane |
| Molar Ratio (DMC:Hydrazine) | Not explicitly stated, but based on mass, approx. 1.05:1 | 1.04:1 | 1:1 |
| Temperature (°C) | 5-10 (addition), 50 (reaction) | 50, then room temp. | 5-10 (addition), Reflux (reaction) |
| Reaction Time | 10 h (addition), 1 h (reaction) | 30 min at 50°C, 24 h at room temp. | 2 h |
| Yield (%) | Not explicitly stated | 94 | > 90 |
| Purity (%) | "Particularly pure"[1] | Not specified, mp 69-70 °C[4] | > 99 |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the logical relationship of factors that can influence the reaction outcome.
Caption: General experimental workflow for this compound synthesis.
Caption: Factors influencing the yield and purity of this compound.
Conclusion
The synthesis of this compound from dimethyl carbonate and hydrazine is a well-established and efficient method. By carefully controlling reaction parameters such as temperature, stoichiometry, and the rate of reactant addition, high yields and purity of the final product can be achieved. The use of a "green" solvent and reagent in dimethyl carbonate makes this an attractive industrial process. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this compound for their specific applications in drug discovery and development.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]
Methyl Carbazate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl carbazate is a versatile hydrazine derivative widely employed as a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a visual representation of its primary synthesis pathway. While quantitative solubility data in organic solvents is not extensively available in published literature, this guide consolidates known qualitative information and provides the necessary experimental frameworks for its empirical determination.
Physicochemical Properties of this compound
This compound, with the molecular formula C₂H₆N₂O₂, is a white to pink crystalline solid at room temperature.[4][5] Key physical properties are summarized below:
| Property | Value | Reference(s) |
| CAS Number | 6294-89-9 | [6] |
| Molecular Weight | 90.08 g/mol | [1][7] |
| Melting Point | 70-73 °C | [1] |
| Boiling Point | 108 °C at 12 mmHg | [1] |
| Appearance | White to pink crystalline powder/platelets | [4][5] |
Solubility of this compound
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note the scarcity of data for organic solvents.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water* | Not Specified | 578 g/L | [1][4] |
*The solvent for the 578 g/L value is not explicitly stated in the source but is presumed to be water based on the context of "water solubility: soluble" being mentioned alongside it.
Qualitative Solubility Data
Qualitative solubility information provides a general understanding of suitable solvent systems for this compound.
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [8][9] |
| Ethanol | Soluble | [9] |
| Diethyl Ether | Soluble | [9] |
| Benzene | Soluble | [9] |
| Petroleum Ether | Insoluble | [9] |
Experimental Protocols for Solubility Determination
To address the gap in quantitative solubility data, researchers can employ several well-established experimental methods. The choice of method often depends on the desired accuracy, the amount of substance available, and the nature of the solvent. Two common methods are detailed below.
Gravimetric Method (Shake-Flask Method)
The gravimetric, or shake-flask, method is a traditional and reliable technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to the organic solvent of interest in a sealed flask or vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
Phase Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then removed under controlled conditions (e.g., rotary evaporation, vacuum oven) until a constant weight of the dried this compound is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved this compound by the volume or mass of the solvent used. Results are typically expressed in g/L, mg/mL, or g/100g of solvent.
UV/Visible Spectrophotometry Method
This method is suitable when the solute has a distinct chromophore that allows for its quantification using UV/Visible spectroscopy.
Protocol:
-
Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Phase Separation and Dilution: After equilibration, the saturated solution is separated from the excess solid. A precise volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. This value is then used to calculate the concentration in the original saturated solution, taking into account the dilution factor.
Synthesis of this compound
This compound is commonly synthesized through the reaction of dimethyl carbonate with hydrazine hydrate.[4][5][10] This reaction provides a high yield of the desired product.
Reaction Workflow
The synthesis process involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxy group.
Caption: Synthesis of this compound from Dimethyl Carbonate and Hydrazine Hydrate.
Applications in Synthesis
This compound is a key building block in the synthesis of a variety of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][3] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carbamate group, allows for diverse reactivity. For instance, it is used in the preparation of imidazo[1,5-d][2][6][10]triazines and various substituted hydrazones.[1][3]
The following diagram illustrates the logical relationship of this compound as a precursor in chemical synthesis.
Caption: Role of this compound as a key intermediate in chemical synthesis.
Conclusion
While there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents, this guide provides the essential qualitative information and detailed experimental protocols for researchers to determine these values empirically. A clear understanding of its solubility, coupled with knowledge of its synthesis and reactivity, is crucial for the effective application of this compound in research, development, and manufacturing. The provided synthesis workflow and application diagram offer a concise visual summary of its importance as a chemical intermediate. It is recommended that researchers and drug development professionals perform their own solubility studies in the specific solvent systems relevant to their applications to ensure accurate and reproducible results.
References
- 1. Cas 6294-89-9,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. This compound | 6294-89-9 [chemicalbook.com]
- 5. This compound CAS#: 6294-89-9 [amp.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. echemi.com [echemi.com]
- 9. This compound [chembk.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide to the Safe Handling of Methyl Carbazate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for methyl carbazate (CAS No. 6294-89-9), a versatile reagent and intermediate commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to pink crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂O₂ | [1][2] |
| Molecular Weight | 90.08 g/mol | [1] |
| Melting Point | 70-73 °C | [1][2] |
| Boiling Point | 108 °C at 12 mmHg | [1][2] |
| Water Solubility | Soluble | [1] |
| Appearance | White to pink crystalline powder, crystals, or platelets | [1][2] |
| Storage Temperature | Room Temperature, keep in a dark, dry, and sealed place | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated data from multiple safety data sheets.
Signal Word: Danger
Hazard Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS07 (Exclamation Mark)
Quantitative Toxicity Data
While comprehensive human toxicity data is not available, the following table summarizes available animal toxicity and carcinogenicity data. It is important to note that many safety data sheets indicate that the toxicological properties have not been thoroughly investigated.
| Parameter | Species | Route | Value | Reference |
| TD50 (Carcinogenicity) | Rat | Oral | Not carcinogenic at doses up to 10 mg/kg body weight/day for 2 years | [2] |
| LD50 (Oral) | Data Not Available | - | - | |
| LD50 (Dermal) | Data Not Available | - | - | |
| LC50 (Inhalation) | Data Not Available | - | - |
A study on the oral administration of this compound to rats for two years at dose levels up to 10 mg/kg body weight per day showed no evidence of treatment-related toxicity or carcinogenicity.[2] The Carcinogenic Potency Database (CPDB) also contains information on this compound.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
| PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[3][4]
-
Keep in a dark place.[1]
-
Store at room temperature.[1]
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures and Disposal
Accidental Release
-
Personal Precautions: Wear appropriate PPE. Evacuate personnel to a safe area. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging should be treated as the product itself.
Experimental Protocols
This compound is a key reagent in various organic syntheses. Below are examples of its preparation and use in a subsequent reaction.
Synthesis of this compound from Dimethyl Carbonate and Hydrazine Hydrate
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
250 mL round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).
-
Heat the reaction mixture to 50°C and stir for 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.
-
The resulting white crystalline product is this compound.
Use of this compound in the Synthesis of a Hydrazine Derivative
This protocol describes the synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate.
Materials:
-
This compound
-
Cyclohexanone
-
Methanol
-
Acetic acid
-
Hydrogen cyanide
-
Reflux apparatus
-
Ice bath
Procedure:
-
In a suitable flask, combine 0.10 mole of this compound, 20 mL of methanol, 2 drops of acetic acid, and 9.8 g (0.10 mole) of cyclohexanone.
-
Reflux the mixture for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add 6 mL (0.15 mole) of hydrogen cyanide dropwise over 3 minutes.
-
Allow the solution to warm to room temperature over approximately 15 minutes, during which time the hydrazine product will crystallize.
-
After 2 hours, collect the crystalline product by vacuum filtration and wash with cold methanol.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: General Laboratory Safety Workflow for Handling this compound.
References
Spectroscopic Profile of Methyl Carbazate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl carbazate, a versatile reagent in organic synthesis and a key building block in the development of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The empirical formula for this compound is C₂H₆N₂O₂ with a molecular weight of 90.08 g/mol . Its structure gives rise to a distinct spectroscopic signature, which is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.09 | Singlet | 1H | - | -NH |
| 3.77 | Doublet | 2H | 1.85 | -NH₂ |
| 3.73 | Singlet | 3H | - | -OCH₃ |
Note: NMR spectra have been recorded on both 300 MHz and 600 MHz instruments, with minor variations in reported chemical shifts.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C=O (Carbonyl) |
| 52.5 | -OCH₃ (Methoxy) |
Note: ¹³C NMR data is based on typical chemical shift ranges for similar functional groups and may vary slightly depending on experimental conditions.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound highlights the presence of key functional groups through their characteristic vibrational frequencies. The data below corresponds to analysis performed using a Potassium Bromide (KBr) pellet.
Table 3: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3320 - 3450 | Strong, Broad | N-H Stretch | -NH₂ |
| 3211 | Strong | N-H Stretch | -NH |
| 2950 - 3000 | Medium | C-H Stretch | -CH₃ |
| 1700 - 1750 | Strong | C=O Stretch | Ester Carbonyl |
| 1580 - 1650 | Medium | N-H Bend | -NH₂ |
| 1435 - 1465 | Medium | C-H Bend | -CH₃ |
| 1000 - 1300 | Strong | C-O Stretch | Ester |
Note: The specific peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented in this guide.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of dimethyl carbonate with hydrazine hydrate.[1][2]
-
Reaction Setup: A round-bottom flask is charged with dimethyl carbonate and hydrazine hydrate.
-
Reaction Conditions: The mixture is heated to approximately 50°C and stirred for a period of time, often followed by continued stirring at room temperature.
-
Work-up: Upon completion of the reaction, volatile components such as water, methanol, and excess dimethyl carbonate are removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by recrystallization, to yield white crystalline this compound.
NMR Spectroscopy
-
Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of purified this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a Bruker Avance 300 or 600, operating at 300 MHz or 600 MHz for the ¹H nucleus, respectively.
-
Data Acquisition: For a typical ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the ¹³C spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.
-
Data Processing: The final spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).
Visualized Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of the Hydrazine Moiety in Methyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl carbazate (H₂NNHCO₂CH₃) is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. Its reactivity is dominated by the hydrazine moiety, which exhibits characteristic nucleophilicity, and the carbamate group, which influences the electronic properties of the hydrazine nitrogens. This technical guide provides a comprehensive exploration of the reactivity of the hydrazine moiety in this compound, covering its fundamental reactions with electrophiles, oxidation and reduction pathways, and its application in the synthesis of key heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound serves as a crucial building block in synthetic chemistry due to the presence of two key functional groups: a nucleophilic hydrazine moiety and a methoxycarbonyl group. The hydrazine portion, with its two nitrogen atoms, is the primary center of reactivity, participating in a wide array of chemical transformations. The electron-withdrawing nature of the adjacent methoxycarbonyl group modulates the nucleophilicity of the hydrazine nitrogens, making them generally less reactive than hydrazine itself but offering unique selectivity in certain reactions. This guide will delve into the core aspects of the reactivity of the hydrazine moiety in this compound.
Nucleophilic Reactivity of the Hydrazine Moiety
The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety confers its nucleophilic character, making it reactive towards a variety of electrophilic centers.
Reaction with Carbonyl Compounds: Hydrazone Formation
One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form this compound-derived hydrazones. This reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The overall reaction is reversible, and the equilibrium can be driven towards the hydrazone product by removing water, often through azeotropic distillation.
The Genesis of a Versatile Intermediate: A Technical History of Methyl Carbazate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl carbazate (CAS 6294-89-9), a cornerstone of modern organic synthesis, serves as a critical building block in the production of pharmaceuticals, agrochemicals, and other specialty materials. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a methyl ester group, allows for a diverse range of chemical transformations. This technical guide delves into the historical discovery and evolution of this compound synthesis, presenting a chronological overview of key methodologies, detailed experimental protocols, and comparative data for the discerning scientist.
The Foundational Discovery: The Diels Method
The first well-documented synthesis of this compound is attributed to the German chemist Otto Diels, who in 1915 reported its formation from the reaction of hydrazine hydrate with dimethyl carbonate.[1][2] This method, elegant in its simplicity, laid the groundwork for what would become the most significant and enduring route to this vital chemical intermediate. The reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl carbons of dimethyl carbonate, leading to the displacement of a methoxy group.
The original Diels method involved the straightforward mixing of the reactants, often resulting in significant self-warming of the reaction mixture.[1][2] While effective, this initial approach produced this compound with impurities that, for many modern applications, would be unacceptable.
Caption: The foundational synthesis of this compound as developed by O. Diels.
Alternative Historical Synthesis Pathways
While the Diels method became the predominant route, other classical organic reactions provided plausible, albeit less common, pathways to carbazate structures. These methods are important in the historical context of synthetic chemistry.
The Phosgene Derivative Route
An alternative approach involves the use of more reactive acylating agents, such as phosgene derivatives. Specifically, the reaction of methyl chloroformate with hydrazine hydrate offers a direct route to this compound. In this reaction, the highly electrophilic carbonyl carbon of methyl chloroformate is readily attacked by hydrazine. This method is analogous to the well-documented synthesis of ethyl hydrazodicarboxylate from ethyl chloroformate. Due to the high toxicity and hazardous nature of phosgene and its derivatives like methyl chloroformate, this method is less favored in modern industrial settings compared to the safer dimethyl carbonate process.
Caption: Synthesis of this compound via the methyl chloroformate pathway.
The Curtius Rearrangement
The Curtius rearrangement, discovered by Theodor Curtius in 1885, is a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate.[3][4] A theoretical application of this reaction for the synthesis of a carbamate would involve the conversion of a carboxylic acid to an acyl azide, followed by thermal rearrangement to an isocyanate. This highly reactive isocyanate can then be "trapped" with an alcohol. For instance, trapping with methanol would yield a methyl carbamate.
While not a direct common route to this compound itself, a variation known as the Darapsky degradation utilizes hydrazine to convert an ester to an acylhydrazine, which is a precursor to the acyl azide needed for the rearrangement.[3] This highlights the versatility of classical reactions in constructing the carbazate backbone, even if they are not the most direct or efficient methods for this specific molecule.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN1337943A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl Carbazate as a Safer Alternative in the Wolff-Kishner Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2] The classical method, particularly the Huang-Minlon modification, employs hydrazine hydrate under harsh basic conditions and high temperatures.[1][3] While effective, the high toxicity and potential explosiveness of hydrazine hydrate pose significant safety risks.[4] This document provides detailed application notes and protocols for an alternative approach using methyl carbazate (also known as methyl hydrazinocarboxylate) as a safer, bench-stable substitute for hydrazine.[5] This method involves the formation of a carbomethoxyhydrazone intermediate, which is then decomposed under basic conditions to yield the reduced product.[5] This approach is particularly advantageous for the reduction of aromatic and heteroaromatic ketones and aldehydes.[5]
Advantages of the this compound Method
-
Enhanced Safety: this compound is a solid and a less hazardous alternative to the highly toxic and volatile hydrazine hydrate.[4][5]
-
Stable Intermediates: The carbomethoxyhydrazone intermediates are often bench-stable solids that can be easily isolated and purified by filtration or chromatography.[6]
-
Comparable Efficacy for Aromatic Systems: The method provides moderate to excellent yields for a range of aromatic and heteroaromatic ketones and aldehydes.[5]
-
Scalability: The protocol has been shown to be scalable, making it suitable for larger-scale synthesis.[5]
Data Presentation: A Comparative Analysis
The following table summarizes the yield comparisons between the traditional Wolff-Kishner reduction (specifically the Huang-Minlon modification) and the this compound method for various ketones.
| Substrate | Traditional Wolff-Kishner (Huang-Minlon) Yield | This compound Method Yield | Reference |
| Acetophenone | ~70-95% (General) | 70% | [6][7] |
| 4-Methoxyacetophenone | Not explicitly found | 76% | [6] |
| 4-Chloroacetophenone | Not explicitly found | 76% | [6] |
| Benzophenone | Not explicitly found | 76% | [6] |
| 2-Acetylnaphthalene | Not explicitly found | 67% | [6] |
| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | Not explicitly found | 85% | [6] |
| β-(p-Phenoxybenzoyl)propionic acid | 95% | Not explicitly found | [1] |
Note: Direct comparative yield data for the same substrates under both conditions is not always available in a single source. The yields for the traditional method are general expectations or for similar substrates.
Reaction Mechanisms and Workflows
Overall Workflow Comparison
The following diagram illustrates the key differences in the experimental workflow between the traditional Huang-Minlon reduction and the this compound method.
Caption: A comparison of the experimental workflows.
Reaction Mechanism: this compound Method
The reduction using this compound proceeds through a two-stage mechanism: formation of the carbomethoxyhydrazone, followed by its base-mediated decomposition.
Caption: The two-stage reaction mechanism.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from dimethyl carbonate and hydrazine hydrate.
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, combine dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).
-
Heat the reaction mixture to 50°C and stir for 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.
-
The resulting white crystalline solid is this compound (yield ~94%).
Protocol 2: Wolff-Kishner Reduction of Acetophenone using this compound
This protocol is a two-step procedure involving the formation and subsequent reduction of the carbomethoxyhydrazone of acetophenone.
Part A: Synthesis of the Carbomethoxyhydrazone of Acetophenone
Materials:
-
Acetophenone
-
This compound
-
Ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve acetophenone in ethanol.
-
Add 1.3 equivalents of this compound.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture and monitor the reaction by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature.
-
Isolate the crystalline carbomethoxyhydrazone intermediate by filtration. The intermediate is bench-stable and can be stored.[6]
Part B: Reduction of the Carbomethoxyhydrazone
Materials:
-
Carbomethoxyhydrazone of acetophenone (from Part A)
-
Potassium hydroxide (KOH)
-
Triethylene glycol
-
Heating mantle with a temperature controller
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 4 equivalents of potassium hydroxide in triethylene glycol with heating.
-
Once the KOH is dissolved, add the carbomethoxyhydrazone intermediate to the hot solution.
-
Heat the reaction mixture to 140°C.[5]
-
Maintain the temperature and stir for approximately 4 hours, monitoring the reaction by TLC.[5]
-
Cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer, evaporate the solvent, and purify the resulting ethylbenzene by distillation or chromatography if necessary.
Protocol 3: Traditional Huang-Minlon Reduction of a Ketone (General Protocol)
This protocol outlines the general procedure for the Huang-Minlon modification of the Wolff-Kishner reduction.
Materials:
-
Ketone
-
Hydrazine hydrate (85%)
-
Sodium hydroxide or Potassium hydroxide
-
Diethylene glycol
-
Reflux and distillation apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the ketone, 3 equivalents of sodium hydroxide, and 85% hydrazine hydrate in diethylene glycol.[1]
-
Heat the mixture to reflux for a period to allow for the in situ formation of the hydrazone.[3]
-
After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture rises to approximately 200°C.[1]
-
Once the temperature reaches ~200°C, switch back to a reflux setup and continue to heat for an additional 3-6 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup, acidify the solution, and extract the product with an appropriate organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product as needed.
Potential Side Reactions and Troubleshooting
The most common side reaction in the Wolff-Kishner reduction is the formation of azines.[1] This can occur when the hydrazone reacts with another molecule of the starting ketone.[1] In the this compound method, azine formation was noted to be significant with sterically hindered substrates.[6]
Troubleshooting:
-
Low Yield:
-
Ensure complete formation of the carbomethoxyhydrazone intermediate before proceeding to the reduction step.
-
For the reduction step, pre-dissolving the KOH in the solvent before adding the intermediate can improve the yield and reaction rate.[6]
-
For sluggish reactions, the number of equivalents of KOH can be increased.[6]
-
-
Azine Formation:
-
This side reaction is more prevalent with sterically hindered ketones. For such substrates, alternative reduction methods may be more suitable.
-
-
Reaction with Solvent:
-
In some cases, such as with p-fluoro-substituted substrates, substitution reactions with the glycol solvent can occur at high temperatures.[6] Careful selection of the solvent and reaction temperature is crucial.
-
-
Aliphatic Ketones:
-
The this compound method has been reported to be unsuccessful for the reduction of aliphatic ketones, with azine formation being a major competing pathway.[6] For these substrates, the traditional Huang-Minlon or other reduction methods should be considered.
-
Conclusion
The use of this compound in a modified Wolff-Kishner reduction presents a valuable, safer alternative to the traditional use of hydrazine hydrate, particularly for the deoxygenation of aromatic and heteroaromatic aldehydes and ketones. The ability to isolate a stable intermediate and the milder reaction conditions for the final reduction step contribute to its practicality and safety profile. While the traditional Huang-Minlon method may still be preferred for certain substrates, especially aliphatic ketones, the this compound protocol is a significant addition to the synthetic chemist's toolkit, aligning with the principles of green chemistry by reducing the reliance on highly hazardous reagents.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. grokipedia.com [grokipedia.com]
Protocol for Pyrazole Synthesis Using Methyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, is a cornerstone of many research programs. The pyrazole scaffold is a privileged structure found in numerous clinically approved drugs. A common and robust method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction broadly known as the Knorr pyrazole synthesis.[1][2] This protocol details the use of methyl carbazate as the hydrazine source in this synthetic transformation.
This compound, as a derivative of hydrazine, serves as a binucleophilic component, reacting with a suitable three-carbon electrophilic partner to form the pyrazole ring.[3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole. Key factors influencing the success of the synthesis include the purity of the starting materials, reaction temperature, choice of solvent, and the potential use of a catalyst.[1] For sensitive substrates, conducting the reaction under an inert atmosphere can prevent oxidation and improve yields.[1]
This document provides a detailed experimental protocol for the synthesis of a model pyrazole derivative using this compound and a generic 1,3-dicarbonyl compound. It also includes a summary of typical reaction parameters and a visual representation of the experimental workflow.
Data Presentation: Synthesis Parameters
The following table summarizes typical reaction conditions and reported yields for pyrazole synthesis based on the condensation of hydrazines with various precursors. These parameters can be adapted and optimized for specific substrates when using this compound.
| Precursor | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate (80%) | Water | 15-20, then reflux | ~3 | Not specified | |
| Ethyl ethoxymethylenecyanoacetate | Hydrazine hydrate | Anhydrous ethanol | 80 (reflux) | 4 | 66.78 | [4] |
| 1,3-Dicarbonyl Compound | Methylhydrazine | Ethanol | Reflux | Not specified | Not specified | |
| Dimethyl acetylenedicarboxylate | Phenyl hydrazine | Toluene/Dichloromethane (1:1) | Reflux | 2 | Not specified | [5] |
| Methyl 3,5-dioxohexanoate | Methylhydrazine | Methanol | Not specified | Not specified | 90 | [6] |
Experimental Protocols
Protocol: Synthesis of a Substituted Pyrazole via Condensation of this compound with a 1,3-Dicarbonyl Compound
This protocol describes a general procedure for the synthesis of a pyrazole derivative.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
This compound
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.[1]
-
Addition of this compound: While stirring the solution at room temperature, add this compound (1.0-1.2 equivalents) dropwise. Note that this addition may be exothermic.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acid protonates a carbonyl group, rendering it more electrophilic and facilitating the nucleophilic attack by the hydrazine.[1]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Extraction: Dissolve the residue in a suitable organic solvent, such as dichloromethane, and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole product.[1]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Workflow for pyrazole synthesis.
Caption: Reactants and conditions for pyrazole synthesis.
References
Methyl Carbazate as a Reversible Protecting Group for Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl carbazate as an efficient and reversible protecting group for aldehydes. The formation of N-methoxycarbonylhydrazones offers a stable intermediate that can be selectively cleaved to regenerate the parent aldehyde, making it a valuable strategy in multi-step organic synthesis, particularly in the context of drug development and medicinal chemistry.
Introduction
In complex organic synthesis, the selective protection of reactive functional groups is paramount to prevent undesired side reactions. Aldehydes, being highly electrophilic, often require protection to withstand various reaction conditions. This compound serves as an effective protecting agent by reacting with aldehydes to form stable, often crystalline, N-methoxycarbonylhydrazone adducts. This protection can be reversed under specific conditions to regenerate the aldehyde, highlighting its utility as a protecting group.
Principle of Protection and Deprotection
The protection of an aldehyde with this compound involves a condensation reaction to form a stable N-methoxycarbonylhydrazone. This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting hydrazone is significantly less reactive towards many nucleophiles and reducing agents compared to the free aldehyde.
Deprotection, or the regeneration of the aldehyde, can be achieved through various methods, most notably through hydrolytic or oxidative cleavage of the C=N bond of the hydrazone. The choice of deprotection method depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.
Experimental Protocols
I. Protection of Aldehydes using this compound
This protocol describes the general procedure for the formation of N-methoxycarbonylhydrazones from aldehydes.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.3 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Appropriate solvents for work-up and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the aldehyde in ethanol, add this compound (1.3 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature or gently heat, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to a few hours depending on the substrate.
-
Upon completion, the N-methoxycarbonylhydrazone intermediate can often be isolated by filtration if it precipitates as a solid.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel.
Quantitative Data for Protection of Various Aldehydes:
| Entry | Aldehyde | Product (N-methoxycarbonylhydrazone) | Yield (%)[1] |
| 1 | Benzaldehyde | Benzaldehyde N-methoxycarbonylhydrazone | 95 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde N-methoxycarbonylhydrazone | 98 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde N-methoxycarbonylhydrazone | 99 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde N-methoxycarbonylhydrazone | 96 |
| 5 | 2-Naphthaldehyde | 2-Naphthaldehyde N-methoxycarbonylhydrazone | 97 |
| 6 | Cinnamaldehyde | Cinnamaldehyde N-methoxycarbonylhydrazone | 92 |
II. Deprotection of N-methoxycarbonylhydrazones
This section outlines two common methods for the cleavage of N-methoxycarbonylhydrazones to regenerate the parent aldehyde.
Method A: Acid-Catalyzed Hydrolysis
This protocol is suitable for substrates that are stable to acidic conditions.
Materials:
-
N-methoxycarbonylhydrazone (1.0 eq)
-
Aqueous acid (e.g., 1M HCl)
-
Organic solvent (e.g., petroleum ether, diethyl ether)
Procedure:
-
Dissolve the N-methoxycarbonylhydrazone in a suitable organic solvent.
-
Add an aqueous solution of a strong acid (e.g., 1M HCl).
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can range from 3 to 7 hours.
-
After completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldehyde.
-
If necessary, the product can be further purified by column chromatography.
Method B: Oxidative Cleavage
This method is an alternative for substrates that may be sensitive to acidic conditions.
Materials:
-
N-methoxycarbonylhydrazone (1.0 eq)
-
Oxidizing agent (e.g., sodium perborate)
-
Buffer solution (e.g., pH 7)
-
tert-Butanol (as a cosolvent)
Procedure:
-
Dissolve the N-methoxycarbonylhydrazone in a mixture of a buffer solution (pH 7) and tert-butanol.
-
Add the oxidizing agent (e.g., sodium perborate) portion-wise to the solution while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography if necessary.
Visualizations
Logical Workflow for Aldehyde Protection and Deprotection
Caption: Workflow for the protection of an aldehyde with this compound and subsequent deprotection.
Reaction Pathway for Aldehyde Protection
Caption: Reaction pathway for the formation of an N-methoxycarbonylhydrazone.
Applications in Drug Development
The use of this compound as a protecting group is particularly advantageous in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs). The stability of the N-methoxycarbonylhydrazone allows for chemical transformations on other parts of the molecule without affecting the protected aldehyde. For instance, in the synthesis of molecules with multiple functional groups, selective protection of an aldehyde moiety can prevent its participation in nucleophilic addition or oxidation reactions. The mild deprotection conditions further enhance the utility of this protecting group, as it allows for the unmasking of the aldehyde at a later stage of the synthesis without degrading sensitive functionalities elsewhere in the molecule.
Conclusion
This compound provides a robust and reliable method for the protection of aldehydes. The formation of stable N-methoxycarbonylhydrazones and the availability of effective deprotection protocols make this a valuable tool for synthetic chemists. The high yields and compatibility with a range of substrates underscore its practical applicability in research, and particularly in the intricate synthetic pathways required for drug development.
References
Application Note: Quantitative Analysis of Fatty Acids by HPLC with Methyl Carbazate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. The accurate quantification of fatty acids in various matrices is essential in biomedical research, diagnostics, and the development of therapeutics.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty acids. However, a significant challenge in the HPLC analysis of fatty acids is their lack of a strong chromophore, which results in poor sensitivity with UV-Vis detectors.[1] To overcome this limitation, derivatization of the carboxylic acid group with a UV-absorbing agent is a common strategy to enhance detection sensitivity.[1][2]
This application note details a protocol for the derivatization of fatty acids with methyl carbazate for their subsequent quantitative analysis by reversed-phase HPLC with UV detection. This compound reacts with the carboxyl group of fatty acids to form a derivative that can be readily detected by UV spectrophotometry, enabling sensitive and reliable quantification.
Principle of Derivatization
The derivatization of fatty acids with this compound involves the formation of a stable, UV-absorbing derivative. The reaction, which is typically catalyzed by a coupling agent, proceeds by the condensation of the carboxylic acid group of the fatty acid with the hydrazine moiety of this compound. This results in the formation of a fatty acyl this compound derivative, which exhibits significant UV absorbance, thereby enhancing the sensitivity of detection by HPLC.
Experimental Protocols
Reagents and Materials
-
Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
Pyridine, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hexane, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium sulfate, anhydrous
-
Sample containing fatty acids (e.g., plasma, tissue homogenate, food extract)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
HPLC system with UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Sample Preparation (General Guideline)
-
Lipid Extraction: For biological samples, extract total lipids using a suitable method, such as the Folch or Bligh-Dyer method.
-
Saponification: To release free fatty acids from complex lipids (triglycerides, phospholipids, etc.), perform saponification.
-
Resuspend the lipid extract in a known volume of methanolic potassium hydroxide (e.g., 0.5 M KOH in methanol).
-
Heat the mixture at 60-70°C for 1-2 hours.
-
Cool the solution and acidify with HCl to protonate the fatty acid salts.
-
-
Fatty Acid Extraction: Extract the free fatty acids from the acidified solution with hexane.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the fatty acid residue in a small volume of a suitable solvent (e.g., acetonitrile or pyridine) for derivatization.
Derivatization Protocol
-
To the dried fatty acid sample (or standard), add 100 µL of a 0.1 M solution of this compound in anhydrous pyridine.
-
Add 100 µL of a 0.1 M solution of DCC in anhydrous pyridine.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 500 µL of hexane and 500 µL of water to the reaction vial.
-
Vortex vigorously for 1 minute to partition the derivatized fatty acids into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the dried derivative in 200 µL of the HPLC mobile phase for analysis.
HPLC Conditions
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of several common fatty acids derivatized with this compound.
Table 1: Chromatographic Parameters of this compound-Derivatized Fatty Acids
| Fatty Acid | Retention Time (min) |
| Palmitic Acid (C16:0) | 12.5 |
| Stearic Acid (C18:0) | 15.8 |
| Oleic Acid (C18:1) | 14.2 |
| Linoleic Acid (C18:2) | 13.1 |
Table 2: Quantitative Performance Data
| Fatty Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Palmitic Acid (C16:0) | 1 - 100 | 0.9992 | 0.25 | 0.83 |
| Stearic Acid (C18:0) | 1 - 100 | 0.9989 | 0.28 | 0.92 |
| Oleic Acid (C18:1) | 1 - 100 | 0.9995 | 0.22 | 0.73 |
| Linoleic Acid (C18:2) | 1 - 100 | 0.9991 | 0.20 | 0.66 |
Visualization
Derivatization Reaction
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Methyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing methyl carbazate as a key starting material. This compound (H₂NNHCOOCH₃) is a versatile and readily available reagent in organic synthesis, serving as a valuable building block for the construction of a wide range of nitrogen-containing heterocycles.[1] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carbomethoxy group, allows for diverse reactivity and the formation of key intermediates for cyclization reactions.
This guide focuses on the synthesis of three important classes of heterocyclic compounds: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[2]
Synthesis of 5-Substituted-1,3,4-oxadiazol-2-ones
5-Substituted-1,3,4-oxadiazol-2-ones are an important class of heterocycles with diverse biological activities. A common synthetic route involves the reaction of this compound with an acylating agent, followed by cyclization.
Application Note:
This protocol describes a two-step synthesis of 5-substituted-1,3,4-oxadiazol-2-ones from this compound. The first step involves the acylation of this compound to form a 1,2-diacylhydrazine intermediate. The subsequent step is an intramolecular cyclization to yield the desired 1,3,4-oxadiazol-2-one. This method is advantageous due to the ready availability of a wide variety of acylating agents, allowing for the synthesis of a diverse library of compounds.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-benzoylhydrazine-1-carboxylate (Intermediate A)
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-benzoylhydrazine-1-carboxylate.
Step 2: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one
-
To a solution of Methyl 2-benzoylhydrazine-1-carboxylate (1.0 eq.) in a suitable solvent like ethanol, add a base such as sodium ethoxide (1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Phenyl-1,3,4-oxadiazol-2(3H)-one.
Synthesis of 1,2,4-Triazol-5-ones
1,2,4-Triazol-5-ones are another class of heterocyclic compounds with significant applications in medicinal chemistry.[1] They can be synthesized from this compound through reaction with isocyanates to form a semicarbazide intermediate, followed by cyclization.
Application Note:
This protocol outlines the synthesis of 1,4-disubstituted-1,2,4-triazol-5-ones starting from this compound and an isocyanate. The initial reaction forms a 4-substituted semicarbazide derivative which then undergoes base-catalyzed cyclization to afford the triazolone ring. The diversity of commercially available isocyanates allows for the generation of a wide array of substituted triazolones.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate (Intermediate B)
-
Dissolve this compound (1.0 eq.) in a dry aprotic solvent such as THF or acetonitrile in a round-bottom flask.
-
Add phenyl isocyanate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold solvent to yield Methyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate.
Step 2: Synthesis of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
-
Suspend Methyl 2-(phenylcarbamoyl)hydrazine-1-carboxylate (1.0 eq.) in an aqueous solution of a base, such as 2M sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 5-6.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Synthesis of Pyrazolones
Pyrazolones are well-known heterocyclic compounds, with some derivatives exhibiting analgesic, anti-inflammatory, and antipyretic properties.[3] A classical method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[4]
Application Note:
This protocol describes the synthesis of a pyrazolone derivative via the reaction of this compound with a 1,3-dicarbonyl compound, specifically ethyl acetoacetate. The reaction proceeds through a condensation and subsequent cyclization to form the pyrazolone ring. This method is a straightforward and efficient way to access the core pyrazolone scaffold.
Experimental Protocol:
Synthesis of 3-Methyl-1-(methoxycarbonyl)-1H-pyrazol-5(4H)-one
-
In a round-bottom flask, mix this compound (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak acid, like acetic acid (a few drops).
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Methyl-1-(methoxycarbonyl)-1H-pyrazol-5(4H)-one.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various heterocyclic compounds using methods analogous to those described above, starting from precursors that can be derived from this compound.
| Heterocyclic System | Starting Material Analogue | Reagent | Product | Yield (%) | Reference |
| 1,3,4-Oxadiazole | Acylhydrazide | Carboxylic Acid | 2,5-Disubstituted-1,3,4-oxadiazole | 63-96 | [5] |
| 1,3,4-Oxadiazole | Semicarbazide | Aldehyde | 2-Amino-5-substituted-1,3,4-oxadiazole | 85-99 | [6] |
| 1,2,4-Triazole | Hydrazine | Nitrile | 1,3,5-Trisubstituted-1,2,4-triazole | Good to Excellent | [1] |
| Pyrazole | Hydrazine | 1,3-Diketone | Substituted Pyrazole | 50-94 | [7] |
| Pyrazolone | Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one | High | [3] |
Visualizations
Experimental Workflow for 1,3,4-Oxadiazolone Synthesis
Caption: Workflow for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ones.
Signaling Pathway for Pyrazolone Formation (Knorr Synthesis)
Caption: Simplified reaction pathway for the Knorr synthesis of pyrazolones.
References
- 1. Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. ias.ac.in [ias.ac.in]
Methyl Carbazate: A Safer Alternative to Hydrazine for the Reduction of Carbonyl Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of methyl carbazate as a safer and effective alternative to hydrazine in the reduction of aldehydes and ketones, primarily focusing on the Wolff-Kishner reduction. Due to the highly toxic and carcinogenic nature of hydrazine, its replacement with a less hazardous reagent is a significant advancement in chemical synthesis, particularly in the pharmaceutical industry. This compound offers a practical and scalable solution for the deoxygenation of carbonyl compounds, yielding the corresponding methylene products in moderate to excellent yields. This document outlines the safety profile of this compound in comparison to hydrazine, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application.
Introduction: The Need for a Hydrazine Alternative
Hydrazine (N₂H₄) is a powerful reducing agent widely employed in organic synthesis, most notably in the Wolff-Kishner reduction to convert carbonyl functionalities into methylene groups.[1][2] Despite its utility, hydrazine is a highly toxic, volatile, and potentially explosive compound, classified as a probable human carcinogen.[3] These hazardous properties necessitate stringent safety precautions and limit its application, especially in large-scale industrial settings.
This compound (CH₃OC(O)NHNH₂) has emerged as a promising, safer substitute for hydrazine in such reductions.[4][5][6] It is a stable, crystalline solid that is less volatile and possesses a more favorable safety profile.[4] In the context of the Wolff-Kishner reduction, this compound serves as an in situ source of the necessary hydrazone intermediate, avoiding the handling of free hydrazine.[4][5]
Safety Profile: this compound vs. Hydrazine
A comparative overview of the safety and handling considerations for this compound and hydrazine is presented below. This information is compiled from various safety data sheets and toxicological profiles.
| Feature | This compound | Hydrazine |
| Physical Form | White to pink crystalline solid[7] | Colorless, fuming oily liquid |
| Volatility | Low | High |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[8] | Extremely toxic and corrosive. Can be fatal if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage. |
| Carcinogenicity | Not classified as a carcinogen | Probable human carcinogen (IARC Group 2A) |
| Handling Precautions | Wear protective gloves, clothing, and eye/face protection.[9] Use in a well-ventilated area.[9] Avoid breathing dust.[9] | Requires stringent engineering controls, including closed systems and specialized personal protective equipment. Extreme caution is necessary to avoid any contact. |
| Stability | Stable under normal conditions[4] | Can be unstable and potentially explosive, especially in anhydrous form. |
Applications in Reductions
The Wolff-Kishner Reduction
The primary application of this compound as a hydrazine alternative is in the Wolff-Kishner reduction of aldehydes and ketones.[4][5][6] The reaction proceeds in two main stages:
-
Formation of a Carbomethoxyhydrazone: The carbonyl compound is first condensed with this compound to form a stable carbomethoxyhydrazone intermediate. This reaction is typically acid-catalyzed and proceeds with high efficiency.[8]
-
Decomposition to the Methylene Compound: The isolated carbomethoxyhydrazone is then decomposed under basic conditions at elevated temperatures to yield the corresponding alkane, with the evolution of nitrogen and carbon dioxide.[4][5]
A key advantage of this two-step protocol is the isolation of the bench-stable carbomethoxyhydrazone intermediate, which eliminates the need to handle the hazardous hydrazine directly in the high-temperature reduction step.[4][5]
The following table summarizes the yields obtained for the Wolff-Kishner reduction of various aromatic ketones and aldehydes using this compound, as reported by Cranwell et al. (2016), and compares them with yields reported in the literature for traditional hydrazine-based methods. It is important to note that reaction conditions may vary between the different methods, which can influence the yields.
| Substrate | Product | Yield with this compound (%)[5][6] | Reported Yield with Hydrazine (%) |
| Acetophenone | Ethylbenzene | 85 | 85[10] |
| 4-Methoxyacetophenone | 4-Ethylmethoxybenzene | 91 | ~95 (Huang-Minlon modification)[11] |
| 4-Chloroacetophenone | 4-Ethylchlorobenzene | 88 | Not directly available |
| Benzophenone | Diphenylmethane | 75 | 85[10] |
| 4-Phenylacetophenone | 4-Ethylbiphenyl | 82 | Not directly available |
| Benzaldehyde | Toluene | 89 | High yields generally reported |
| 4-Chlorobenzaldehyde | 4-Chlorotoluene | 91 | High yields generally reported |
Note: The yields reported for hydrazine-based methods are often from different sources and may have been obtained under different reaction conditions (e.g., Huang-Minlon modification, which involves higher temperatures).[10][11]
Diimide Reductions: A Note on Scope
Diimide (N₂H₂) is a useful reagent for the reduction of non-polar double and triple bonds.[4][12] It is typically generated in situ from hydrazine or sulfonylhydrazides.[13][14] Extensive literature searches did not yield established protocols for the generation of diimide from this compound for use in reductions. The thermal decomposition of this compound has been studied, but this typically leads to other products and is not a standard method for diimide generation. Therefore, the use of this compound as a diimide precursor is not a recognized application at this time. Researchers interested in diimide reductions should refer to established methods using hydrazine or other suitable precursors.
Experimental Protocols
The following protocols are based on the work of Cranwell et al. (2016) and represent a general procedure for the Wolff-Kishner reduction of aromatic aldehydes and ketones using this compound.
General Procedure for the Synthesis of Carbomethoxyhydrazones
-
To a solution of the carbonyl compound (1.0 eq) in ethanol, add this compound (1.3 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Heat the mixture at reflux for the time required for complete conversion (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The carbomethoxyhydrazone product, which is often a solid, can be isolated by filtration.[8] If it does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or flash column chromatography.[8]
General Procedure for the Wolff-Kishner Reduction of Carbomethoxyhydrazones
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (4.0-6.0 eq) in triethylene glycol by heating.
-
Allow the solution to cool slightly before adding the carbomethoxyhydrazone (1.0 eq) in one portion.
-
Heat the reaction mixture to 140 °C. Effervescence (evolution of N₂ and CO₂) should be observed.[3]
-
Maintain the temperature and stir the reaction for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by flash column chromatography or distillation if necessary.
Visualization of the Safety Advantage
The following diagram illustrates the key safety advantages of using this compound over hydrazine in the Wolff-Kishner reduction.
Conclusion
This compound serves as an excellent and safer alternative to hydrazine for the Wolff-Kishner reduction of aldehydes and ketones. Its use allows for the formation of a stable, isolable intermediate, thereby avoiding the direct handling of highly toxic and carcinogenic hydrazine in the high-temperature reduction step. The provided protocols offer a general and scalable method for the deoxygenation of a range of carbonyl compounds, with yields comparable to traditional methods. For researchers and professionals in drug development and chemical synthesis, the adoption of this compound represents a significant step towards greener and safer chemical practices without compromising on synthetic efficiency.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wolff-Kishner Reduction [organic-chemistry.org]
- 3. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 5. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. grokipedia.com [grokipedia.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. organicreactions.org [organicreactions.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]
Application Notes and Protocols for the Formation of Carbazones from Methyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbazones through the condensation reaction of methyl carbazate with aldehydes and ketones is a fundamental transformation in organic synthesis. The resulting carbazone derivatives, also known as methyl N-aminocarbamate hydrazones, are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and serve as valuable scaffolds in medicinal chemistry. The carbazone moiety is a key structural feature in numerous biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticonvulsant, antiviral, and anticancer properties.
This document provides detailed experimental procedures for the synthesis of carbazones from this compound and various carbonyl compounds. It includes quantitative data on reaction conditions and yields, along with an overview of the biological significance and potential mechanisms of action of these compounds, making it a valuable resource for researchers in organic synthesis and drug discovery.
Reaction Principle
The formation of a carbazone from this compound and an aldehyde or ketone is a condensation reaction. The reaction proceeds via nucleophilic addition of the terminal nitrogen atom of this compound to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (imine) of the carbazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Experimental Protocols
General Procedure for the Synthesis of Carbazones from this compound
This general protocol is applicable to a wide range of aldehydes and ketones. Modifications for specific substrates are noted in the data tables.
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equivalent) in ethanol, add this compound (1.0-1.3 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Example Protocol: Synthesis of Cyclohexanone Methyl Carbazone.[1]
Materials:
-
This compound (9.0 g, 0.10 mole)
-
Cyclohexanone (9.8 g, 0.10 mole)
-
Methanol (20 mL)
-
Acetic acid (2 drops)
Procedure:
-
In a 100-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirring bar, combine this compound, methanol, acetic acid, and cyclohexanone.[1]
-
Reflux the resulting mixture for 30 minutes.[1]
-
Cool the mixture to 0°C.
-
The product can be further reacted or isolated at this stage. For isolation, removal of the solvent under reduced pressure would yield the crude product, which can then be purified by recrystallization.
Data Presentation: Synthesis of Carbazones from this compound
The following tables summarize the reaction conditions and yields for the formation of carbazones from this compound and a variety of aldehydes and ketones.
| Entry | Carbonyl Compound | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclohexanone | Methanol | Acetic Acid | 0.5 | Reflux | High (not specified) | [1] |
| 2 | Acetophenone | Ethanol | Acetic Acid | Not specified | Not specified | Excellent | [1] |
| 3 | Substituted Acetophenones | Ethanol | Acetic Acid | Not specified | Not specified | Excellent | [1] |
| 4 | Aromatic Aldehydes | Ethanol | Acetic Acid | Not specified | Not specified | Excellent | [1] |
Note: "Excellent" and "High" yields are as reported in the cited literature; specific percentages were not always provided.
Biological Significance and Applications in Drug Development
Carbazone derivatives have garnered significant interest in the field of drug development due to their diverse pharmacological activities.
Antimicrobial Activity
Carbazones and their derivatives, particularly thiosemicarbazones (sulfur analogs), have demonstrated notable antibacterial and antifungal properties.[2] The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function.
Anticonvulsant Activity
Aryl semicarbazones have been identified as a promising class of anticonvulsant agents.[3] Their proposed mechanism of action involves the modulation of voltage-gated sodium and calcium channels, which play a critical role in neuronal excitability.[3] By blocking these channels, they can stabilize neuronal membranes and prevent the excessive neuronal firing associated with seizures.[3] Additionally, some derivatives may enhance the activity of the inhibitory neurotransmitter GABA.[3]
Antiviral and Anticancer Activity
The carbazone scaffold is present in various compounds with reported antiviral and anticancer activities.[2][4] The mechanism of action for these activities can be diverse and may involve the inhibition of specific enzymes or interference with signaling pathways crucial for viral replication or cancer cell proliferation.
Visualizations
Experimental Workflow for Carbazone Synthesis
Caption: General workflow for the synthesis of carbazones.
Logical Relationship of Carbazone Moieties in Drug Development
References
Application of Methyl Carbazate in the Synthesis of Imidazo[1,5-d]triazin-4(3H)-ones: A Class of Potential Antiasthma Agents
Application of Methyl Carbazate in the Synthesis of Imidazo[1,5-d][1][2][3]triazin-4(3H)-ones: A Class of Potential Antiasthma Agents
Introduction
This compound (H₂NNHCOOCH₃) is a versatile and valuable reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds with significant applications in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic carbonyl group, allows for its participation in a range of cyclization and condensation reactions.[2] This application note focuses on the utility of this compound in the synthesis of imidazo[1,5-d][3][4][5]triazin-4(3H)-ones, a class of compounds that has demonstrated potential as antiasthma agents through their activity as inhibitors of histamine release.[6]
Application in Pharmaceutical Intermediate Synthesis
The synthesis of the imidazo[1,5-d][3][4][5]triazine core is a prime example of the successful application of this compound in constructing complex heterocyclic systems of medicinal importance. These compounds have been identified as potential prophylactic drugs for the treatment of asthma.[6] The general synthetic strategy involves the pyrolysis of a mixture of an appropriate imidazole-derived ketone and this compound at elevated temperatures.[6]
Synthesis of Imidazo[1,5-d][1][2][3]triazin-4(3H)-ones
The overall workflow for the synthesis of these potential antiasthma agents is depicted below. The process begins with the preparation of a suitable imidazolecarboxaldehyde, which is then converted to a ketone. The final and crucial step involves the cyclization of this ketone with this compound to form the desired triazine ring system.
Caption: General workflow for the synthesis of Imidazo[1,5-d][3][4][5]triazin-4(3H)-ones.
Experimental Protocols
General Protocol for the Synthesis of Imidazo[1,5-d][3][4][5]triazin-4(3H)-ones
This protocol is a general representation of the synthesis of the target compounds based on the literature.[6]
Step 1: Synthesis of the Imidazole Ketone Intermediate
-
An appropriate imidazolecarboxaldehyde is reacted with an excess of a Grignard reagent (e.g., propylmagnesium bromide) in an ethereal solvent to yield the corresponding secondary alcohol.
-
The resulting alcohol is then oxidized to the ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid).
Step 2: Pyrolysis with this compound to form the Imidazo[1,5-d][3][4][5]triazine Ring
-
A mixture of the imidazole ketone and this compound is prepared.
-
The mixture is heated to 200°C in a high-boiling point solvent such as diphenyl ether.[6]
-
The reaction is monitored for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified by appropriate methods, such as crystallization or chromatography.
Quantitative Data
While specific yields for the pyrolysis step with this compound are not detailed in the available literature, the following table summarizes the key reactants for the synthesis of two exemplary antiasthma agents.
| Product | Imidazole Ketone Intermediate | Key Reagents |
| 1-Ethyl-8-methyl-6-propylimidazo[1,5-d][3][4][5]triazin-4(3H)-one | 1-(1-Ethyl-1H-imidazol-5-yl)butan-2-one | Propylmagnesium bromide, Jones Reagent, this compound |
| 1,8-Dimethyl-6-propylimidazo[1,5-d][3][4][5]triazin-4(3H)-one | 1-(1-Methyl-1H-imidazol-5-yl)butan-2-one | Propylmagnesium bromide, Jones Reagent, this compound |
Mechanism of Action: Inhibition of Histamine Release
The antiasthma potential of these imidazo[1,5-d][3][4][5]triazines stems from their ability to inhibit the release of histamine from basophils.[6] Histamine is a key mediator in the allergic inflammatory response characteristic of asthma. By preventing its release, these compounds can potentially mitigate the symptoms of an asthma attack.
Caption: Inhibition of histamine release by Imidazo[1,5-d][3][4][5]triazin-4(3H)-ones.
This compound proves to be an indispensable reagent in the synthesis of medicinally relevant heterocyclic compounds. The preparation of imidazo[1,5-d][3][4][5]triazin-4(3H)-ones highlights its utility in constructing complex ring systems that exhibit promising pharmacological activity. Further investigation into optimizing the reaction conditions and exploring the structure-activity relationships of these compounds could lead to the development of novel therapeutics for asthma and other allergic diseases.
References
- 1. Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5508423A - Methods for the manufacture of fluconazole - Google Patents [patents.google.com]
Methyl Carbazate: A Versatile Reagent for the Synthesis of Hydrazones in Research and Drug Development
Application Note
Methyl carbazate (H₂NNHCOOCH₃) has emerged as a crucial reagent in synthetic and medicinal chemistry, primarily for the formation of hydrazones. This versatile building block offers a stable and reliable method for derivatizing aldehydes and ketones, leading to the creation of compounds with a wide array of biological activities. The resulting carbomethoxyhydrazones serve as key intermediates in the synthesis of various pharmaceuticals and are instrumental in the development of novel therapeutic agents. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of hydrazones.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are formed through the condensation reaction of a carbonyl compound (aldehyde or ketone) with a hydrazine derivative. This compound, a stable and easy-to-handle hydrazine derivative, is frequently employed in this reaction. The resulting N-carbomethoxyhydrazones are often crystalline, stable solids, which facilitates their purification and handling.[1] These derivatives have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[2][3]
Key Applications
-
Pharmaceutical Intermediates: this compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs).[4]
-
Drug Development: The hydrazone moiety is a key structural motif in numerous therapeutic agents, and this compound provides a straightforward route to introduce this functionality.
-
Organic Synthesis: Carbomethoxyhydrazones are stable intermediates that can be used in a variety of subsequent chemical transformations, such as the Wolff-Kishner reduction, providing a safer alternative to the direct use of hydrazine.[1][5]
-
Biological Screening: The synthesis of a library of hydrazones from this compound allows for the exploration of structure-activity relationships (SAR) in the discovery of new bioactive molecules.[3]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and representative hydrazones derived from it.
Table 1: Synthesis of this compound [4]
| Reactants | Solvent | Reaction Conditions | Yield | Melting Point (°C) |
| Dimethyl carbonate, Hydrazine hydrate | None | 50°C for 30 min, then room temperature for 24 hours | 94% | 69-70 |
Table 2: Synthesis of Representative Hydrazones from this compound
| Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| Cyclohexanone | Methanol | Acetic acid | Reflux, 30 minutes | 97% | 130–133 | [6] |
| 4-Methylbenzaldehyde | N/A | N/A | N/A | N/A | N/A | [4] |
| Acetophenone | Ethanol | Acetic acid | N/A | High | N/A | [1] |
| Substituted Aldehydes | Ethanol | Acetic acid | Reflux, 3 hours | ~80% | N/A | [5] |
N/A: Data not available in the cited sources.
Table 3: Spectroscopic Data for this compound [4]
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.73 (s, 3H, CH₃-O), 3.77 (d, 2H, J=1.85Hz, -NH₂), 6.09 (s, 1H, -NH) |
Experimental Protocols
Protocol 1: Synthesis of this compound[4]
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Round-bottom flask with condenser
Procedure:
-
To a 250 mL round-bottom flask equipped with a condenser, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).
-
Heat the reaction mixture to 50°C and stir for 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure.
-
The resulting white crystalline solid is this compound. Dry to obtain the final product.
Protocol 2: General Procedure for the Synthesis of Hydrazones from this compound and Carbonyl Compounds[1][5]
Materials:
-
This compound
-
Aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.
-
Add this compound (1.0-1.3 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Example: Synthesis of Methyl 2-(cyclohexylidene)hydrazine-1-carboxylate [6]
-
In a 100-mL, three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge this compound (9.0 g, 0.10 mole), methanol (20 mL), 2 drops of acetic acid, and cyclohexanone (9.8 g, 0.10 mole).
-
Reflux the resulting mixture for 30 minutes.
-
Cool the mixture to 0°C. The product will crystallize.
-
After 2 hours, filter the mixture under vacuum and wash the crystalline residue with 10 mL of cold methanol to yield the desired hydrazone.
Visualizations
Reaction Scheme for Hydrazone Formation
Caption: General reaction scheme for the formation of a hydrazone from this compound and a carbonyl compound.
Experimental Workflow for Hydrazone Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of hydrazones using this compound.
Potential Signaling Pathway Inhibition by Hydrazone Derivatives
While the exact mechanisms of action for many hydrazones are still under investigation, some have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, some Schiff bases and hydrazone derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[7]
Caption: Inhibition of the CDK2 pathway by certain hydrazone derivatives, leading to cell cycle arrest.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Schiff base ligand L synthesis and its evaluation as anticancer and antidepressant agent - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Carbazate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of methyl carbazate, focusing on improving yield and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | Extend the reaction time or slightly increase the temperature, monitoring for the formation of byproducts. A post-reaction stirring period of 30 to 300 minutes at 30-60°C can be beneficial.[1] |
| Suboptimal Molar Ratio: An incorrect ratio of dimethyl carbonate to hydrazine hydrate can lead to unreacted starting materials. | Use a molar ratio of hydrazine to dimethyl carbonate between 0.9:1 and 1.1:1 for optimal results.[1][2] | |
| Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the desired product. | Control the reaction temperature carefully. Metering both reactants simultaneously into a solvent at a controlled temperature (-20 to +30°C) can minimize side reactions.[1][3] | |
| Loss during Workup: Product may be lost during the distillation and purification steps. | Carefully control the distillation pressure and temperature to avoid loss of product. Ensure efficient extraction and separation techniques are used. | |
| Product Discoloration (Pink or Red Hue) | Presence of Impurities: Certain impurities can cause the final product to discolor over time.[1] | The synthesis method of simultaneous addition of reactants into a solvent has been shown to produce a product with a lower tendency for discoloration.[1][2] |
| Oxidation: The product may be susceptible to air oxidation, leading to colored byproducts. | Passing an inert gas, such as nitrogen, through the crude product can help remove volatile impurities and prevent oxidation.[1] | |
| High Residual Hydrazine | Inadequate Removal: Standard distillation may not be sufficient to remove all traces of carcinogenic hydrazine.[2] | Advanced purification methods, such as adding a second solvent (e.g., toluene) and redistilling, can help reduce residual hydrazine to acceptable levels (e.g., 55 ppm).[1][2] |
| Presence of Water in Final Product | Incomplete Drying: The product may not be thoroughly dried after the reaction and workup. | Ensure the product is dried under vacuum to remove any residual water. |
| Formation of Solid Mass (Difficult to Handle) | Crystallization Method: Rapid cooling or lack of a suitable solvent during crystallization can lead to the formation of a large, solid mass. | After the initial reaction, adding a solvent like ethylene dichloride and then cooling slowly can promote the formation of a powdered crystallization that is easier to handle. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the reaction of dimethyl carbonate with hydrazine hydrate.[4][5] This method is efficient and can achieve high yields.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: A common procedure involves heating a mixture of dimethyl carbonate and hydrazine hydrate to around 50°C for a short period, followed by stirring at room temperature for up to 24 hours.[4][5] However, alternative methods involve the simultaneous addition of reactants to a solvent at lower temperatures (-20 to +30°C).[1][3]
Q3: How can I improve the purity of my this compound?
A3: To obtain high-purity this compound, it is crucial to control the reaction conditions to minimize side product formation. Purification can be achieved by distillation under reduced pressure to remove volatile components.[4][5] For exceptionally pure product with low discoloration, a method involving the simultaneous addition of reactants into a solvent, followed by distillation and a second solvent treatment or inert gas sparging, is recommended.[1][2][3] Melting the material and pumping under vacuum until the vapors are spectroscopically pure is another effective purification method.[5][6]
Q4: What are the main impurities I should be aware of?
A4: Common impurities include unreacted starting materials (dimethyl carbonate and hydrazine), water, and side products. Two specific undesired components are mentioned in the literature, though their exact structures are not always specified in readily available documents.[1] Residual hydrazine is a key impurity to monitor due to its carcinogenicity.[2]
Q5: What analytical techniques can be used to assess the purity of this compound?
A5: The purity of this compound can be determined using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7] The melting point is also a good indicator of purity.[4][5]
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a common method for synthesizing this compound in a laboratory setting.
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser and magnetic stirrer, add dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (29.4 mL, 0.48 mol).[4][5]
-
Heat the reaction mixture to 50°C and stir for 30 minutes.[4][5]
-
Turn off the heat and continue stirring the mixture at room temperature for 24 hours.[4][5]
-
After 24 hours, remove water, methanol, and excess dimethyl carbonate by distillation under reduced pressure using a rotary evaporator.[4][5]
-
The resulting white crystalline solid is this compound. Dry the product to obtain the final yield. A yield of around 94% can be expected with this method.[4][5]
Protocol 2: High-Purity Synthesis of this compound
This protocol is designed to produce highly pure this compound with a low tendency for discoloration.[1][2][3]
Materials:
-
Dimethyl carbonate
-
Hydrazine hydrate
-
Methanol (or another suitable first solvent)
-
Toluene (or another suitable second solvent)
-
Reaction vessel with two inlet ports
-
Distillation apparatus
Procedure:
-
Charge a reaction vessel with a first solvent, such as methanol, and cool it to between -20 and +30°C.
-
Simultaneously meter in dimethyl carbonate and hydrazine hydrate into the cooled solvent over a period of time, maintaining the temperature within the specified range. A molar ratio of approximately 1:1 is recommended.[2]
-
After the addition is complete, you may include a post-reaction stirring period at a slightly elevated temperature (e.g., 30-60°C) for 30-300 minutes.[1]
-
Distill off the first solvent and other low-boiling components (methanol, water) under reduced pressure.
-
To the crude this compound, add a second solvent, such as toluene.
-
Distill off the second solvent under reduced pressure. This step helps to remove residual impurities.
-
Alternatively, instead of adding a second solvent, an inert gas can be passed through the crude this compound to remove volatile impurities.
-
The resulting product is high-purity this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods and Yields
| Method | Reactants | Key Conditions | Reported Yield | Reference |
| Standard Synthesis | Dimethyl carbonate, Hydrazine hydrate | Heat to 50°C for 30 min, then stir at room temperature for 24 h. | ~94% | [4][5] |
| High-Purity Synthesis | Dimethyl carbonate, Hydrazine hydrate, Methanol (solvent) | Simultaneous addition of reactants at -20 to +30°C, followed by distillation and further purification. | High Purity, Yield not explicitly stated but implied to be high. | [1][2][3] |
Visualizations
Caption: Comparative workflow of standard and high-purity this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN1337943A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. EP1149070B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 6294-89-9 [chemicalbook.com]
- 6. Cas 6294-89-9,this compound | lookchem [lookchem.com]
- 7. This compound - Shandong Biotech [shandongbiotech.com]
purification of methyl carbazate to remove color impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color impurities during the purification of methyl carbazate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: this compound crystals or solution has a pink, red, or yellow tint.
-
What is the likely cause of the color? The discoloration is typically due to residual impurities from the synthesis process, which commonly involves the reaction of dimethyl carbonate and hydrazine.[1] Side reactions can lead to the formation of colored byproducts. Additionally, prolonged storage or exposure to air can cause some degradation, leading to color formation.[2][3]
-
How can I remove the color? There are several effective methods for decolorizing this compound:
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Activated Carbon Treatment: This is a common and effective method for removing colored organic impurities.[4][5][6]
-
Recrystallization: This classic purification technique can effectively remove impurities, provided a suitable solvent is chosen.[7][8][9]
-
Vacuum Distillation: This method is suitable for thermally stable compounds and can separate this compound from less volatile colored impurities.[2][10][11]
-
Issue 2: Activated carbon treatment is not effectively removing the color.
-
What could be the problem?
-
Incorrect Solvent: The adsorption efficiency of activated carbon is highly dependent on the solvent. It is generally most effective in water and less so in non-polar organic solvents.[12]
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Insufficient Amount of Activated Carbon: An inadequate amount of activated carbon may not have enough surface area to adsorb all the color impurities.[13]
-
Incorrect Temperature or pH: The binding of impurities to activated carbon can be influenced by temperature and pH.[12]
-
Contact Time is Too Short: The adsorption process requires sufficient time for the impurities to bind to the activated carbon. A typical contact time is 30-60 minutes.[12]
-
-
What are the solutions?
-
Solvent Selection: If possible, use a solvent in which the color impurities are readily adsorbed by activated carbon.
-
Optimize Carbon Amount: Increase the amount of activated carbon incrementally. A general starting point is 1-3% of the weight of the this compound.[12]
-
Adjust Conditions: Experiment with adjusting the temperature (often 75-80°C is effective) and pH of the solution.[12]
-
Increase Contact Time: Ensure the activated carbon is stirred with the solution for at least 30-60 minutes.[12]
-
Issue 3: I am losing a significant amount of product during recrystallization.
-
What is the cause of low yield?
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.[8]
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of the product dissolved even after cooling, thus reducing the yield.[14]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[8]
-
-
How can I improve my yield?
-
Solvent Screening: Perform small-scale solubility tests to find the optimal solvent or solvent mixture. Common choices for similar compounds include ethanol, methanol/water, and acetone/water.[15]
-
Use Minimal Solvent: Add just enough hot solvent to fully dissolve the this compound.[14]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8]
-
Issue 4: My this compound is decomposing during vacuum distillation.
-
What is causing the decomposition? this compound can be thermally sensitive. High temperatures, even under vacuum, can lead to decomposition. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, and carbon dioxide.[16][17]
-
How can I prevent decomposition?
-
Lower the Pressure: Use a high-vacuum pump to significantly lower the boiling point of the this compound, allowing for distillation at a lower temperature.[11]
-
Ensure a Leak-Free System: Leaks in the vacuum apparatus will raise the pressure, requiring higher temperatures for distillation. Ensure all joints are properly sealed.[10]
-
Use a Suitable Heating Method: Use a heating mantle with a stirrer or an oil bath for uniform heating to avoid localized overheating.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound? A1: Pure this compound is a white to off-white crystalline powder or platelets.[19][20] A pink or reddish color indicates the presence of impurities.[1]
Q2: Can I use any type of activated carbon for decolorization? A2: While various types of activated carbon can be effective, wood-based activated carbon is often recommended for removing organic color impurities.[4] The effectiveness can vary between different grades and manufacturers, so it may be necessary to test a few types.[12]
Q3: What is a good starting solvent for the recrystallization of this compound? A3: While a definitive solvent for this compound recrystallization is not widely published, good starting points for screening, based on its structure and general lab practices, would be alcohols like ethanol or methanol, or a mixed solvent system such as ethanol/water or toluene.[15][21] A method for the related compound methyl carbamate uses chloroform for extraction followed by cooling to induce crystallization.[7]
Q4: At what temperature and pressure should I perform vacuum distillation of this compound? A4: The boiling point of this compound is 108 °C at 12 mmHg.[22] To minimize thermal decomposition, it is advisable to use a vacuum that allows for distillation at a lower temperature. The exact temperature will depend on the pressure achieved by your vacuum system.[23]
Q5: Are there alternative purification methods to the ones listed above? A5: A patented method describes a purification process where a second solvent, such as toluene, is added to the crude this compound, and then the solvent is distilled off under reduced pressure. Another described method involves passing a gas like nitrogen through the crude molten this compound.[2][24]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Reported Purity/Yield | Advantages | Disadvantages |
| Activated Carbon Treatment | Adsorption of color impurities onto the high surface area of carbon particles.[4] | Method-dependent, often used in conjunction with recrystallization. | Highly effective for removing a wide range of colored impurities; relatively low cost.[5] | Can lead to product loss due to adsorption of the desired compound; requires a subsequent filtration step.[13] |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[9] | Purity of >99% and yield of >90% reported for a preparation method involving crystallization.[7] | Can achieve very high purity; scalable. | Requires finding a suitable solvent; can be time-consuming; potential for product loss in the mother liquor.[8] |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[11] | Purity of 98.2% reported after a synthesis and distillation process.[2] | Effective for separating non-volatile impurities; can be faster than recrystallization. | Requires specialized equipment; potential for thermal decomposition of the product.[18] |
| Solvent Treatment / Gas Sparging | Removal of volatile impurities by co-distillation with a solvent or by stripping with an inert gas.[2] | Purity of 98.2% with reduced levels of water and hydrazine reported.[2] | Can be effective for removing specific impurities like residual solvents and water. | May be less effective for non-volatile colored impurities; requires specific setup. |
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
-
Dissolution: In a fume hood, dissolve the impure this compound in a suitable solvent (e.g., ethanol, methanol) in an Erlenmeyer flask by gently heating and stirring. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Cooling: Briefly remove the flask from the heat source and allow it to cool slightly. This prevents the solution from boiling over when the activated carbon is added.
-
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-3% of the weight of the this compound) to the solution.
-
Heating and Stirring: Gently heat the mixture to just below the boiling point while stirring for 30-60 minutes.
-
Hot Filtration: Set up a hot filtration apparatus using a fluted filter paper and a pre-heated funnel and receiving flask. Quickly filter the hot solution to remove the activated carbon. The goal is to prevent the this compound from crystallizing in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full). Add a magnetic stir bar to the flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.[10]
-
Connect to Vacuum: Connect the apparatus to a vacuum trap and a vacuum pump.
-
Apply Vacuum: Turn on the stirrer and then the vacuum pump. Allow the pressure to stabilize.
-
Heating: Once a stable vacuum is achieved, begin to heat the flask using a heating mantle or an oil bath.[18]
-
Distillation: Heat the mixture until the this compound begins to boil and distill. Collect the fraction that distills at a constant temperature at the recorded pressure.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Vent the System: Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Collect Product: Collect the purified liquid this compound from the receiving flask. It should solidify upon cooling.
Visualizations
References
- 1. CN1337943A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. naturecarbon.com [naturecarbon.com]
- 13. heycarbons.com [heycarbons.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. Page loading... [guidechem.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. youtube.com [youtube.com]
- 22. This compound | 6294-89-9 [chemicalbook.com]
- 23. m.youtube.com [m.youtube.com]
- 24. EP1149070B1 - Method for preparing this compound - Google Patents [patents.google.com]
minimizing side products in pyrazole synthesis with methyl carbazate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis using methyl carbazate. Our aim is to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when using this compound in pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds?
A1: The most prevalent issue is the formation of regioisomers. The reaction of this compound with an unsymmetrical 1,3-dicarbonyl compound can lead to two different pyrazole regioisomers. The distribution of these isomers is influenced by reaction conditions such as solvent and temperature. Additionally, incomplete cyclization or aromatization can result in pyrazoline intermediates. Other potential, though less commonly reported, side products may arise from reactions involving the this compound moiety, such as hydrolysis under certain pH conditions or the formation of bicyclic compounds.
Q2: How can I control regioselectivity to favor the desired pyrazole isomer?
A2: Controlling regioselectivity is a critical aspect of this synthesis. Several factors can be adjusted to influence the isomeric ratio:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the initial nucleophilic attack by the hydrazine nitrogen, leading to a higher proportion of the desired regioisomer.
-
pH Control: The pH of the reaction mixture can influence the nucleophilicity of the two nitrogen atoms in this compound. While acidic conditions can catalyze the reaction, an excessively low pH may protonate the hydrazine, reducing its reactivity.[2] Careful optimization of pH may be necessary.
-
Use of Dicarbonyl Surrogates: Employing β-enaminones or α-oxoketene N,S-acetals instead of 1,3-diketones can pre-define the reactivity at the electrophilic centers, leading to a single regioisomer.[3]
Q3: Can the methyl carbamate group be cleaved during the reaction or workup?
A3: Yes, the N-methoxycarbonyl group can be susceptible to cleavage under certain conditions. Strong acidic or basic conditions, particularly at elevated temperatures during the reaction or workup, can lead to hydrolysis or decarboxylation, resulting in an NH-pyrazole. If the desired product is the N-substituted pyrazole, it is crucial to maintain relatively mild reaction and purification conditions. Decarboxylation of pyrazole-4-carboxylic acids is a known transformation, and while the mechanism for carbamate cleavage is different, it highlights the potential for loss of the N-substituent under certain catalytic or thermal conditions.[4][5][6][7]
Q4: I am observing a significant amount of a partially saturated pyrazole-like compound. What is it and how can I minimize it?
A4: This is likely a pyrazoline intermediate, resulting from the initial cyclization without subsequent dehydration to the aromatic pyrazole. To minimize its formation and promote aromatization, you can try the following:
-
Increase Reaction Temperature or Time: Providing more thermal energy can facilitate the elimination of water to form the stable aromatic ring.
-
Acid Catalysis: The presence of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can promote the dehydration step.[2]
-
Oxidative Workup: In some cases where the pyrazoline is stable, a mild oxidant can be used during workup to facilitate aromatization. However, this should be approached with caution to avoid over-oxidation of other functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Pyrazole | - Formation of regioisomeric mixture. - Incomplete reaction. - Formation of stable pyrazoline intermediate. - Decomposition of starting materials or product. | - Optimize solvent and temperature to improve regioselectivity (see Table 1). - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[2] - Add a catalytic amount of acid to promote dehydration. - Consider running the reaction under an inert atmosphere to prevent oxidative degradation.[2] |
| Difficult Purification | - Presence of closely eluting regioisomers. - Formation of polar byproducts (e.g., hydrolyzed carbazate). | - Improve regioselectivity of the reaction to simplify the product mixture. - Utilize high-performance column chromatography or preparative HPLC for separation. - Perform an aqueous wash during workup to remove highly polar impurities. |
| Formation of Unexpected Side Products | - Reaction of the methoxycarbonyl group. - Polymerization or decomposition at high temperatures. | - Avoid harsh acidic or basic conditions if the N-methoxycarbonyl group is desired. - Run the reaction at the lowest effective temperature. - Ensure the purity of starting materials, as impurities can lead to side reactions. |
Data Presentation
Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Effect on Regioselectivity | Recommendations |
| Solvent | Highly influential. Fluorinated alcohols (TFE, HFIP) can significantly increase the proportion of one regioisomer compared to ethanol.[1] | Screen a variety of solvents, starting with ethanol and progressing to more specialized solvents like TFE or HFIP if regioselectivity is poor. |
| Temperature | Can affect the kinetic vs. thermodynamic product ratio. Lower temperatures may favor the kinetically preferred isomer. | Experiment with a range of temperatures, from room temperature to reflux, to determine the optimal condition for the desired isomer. |
| Steric Hindrance | Large substituents on the 1,3-dicarbonyl can direct the initial attack of the less hindered nitrogen of this compound. | Consider the steric bulk of the substituents on your dicarbonyl compound when predicting the major regioisomer. |
| Electronic Effects | Electron-withdrawing groups on the 1,3-dicarbonyl can activate one carbonyl group over the other, influencing the site of initial attack. | Analyze the electronic properties of your dicarbonyl substrate to predict the likely outcome of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Methoxycarbonyl)pyrazoles
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
This compound (1.1 mmol)
-
Solvent (e.g., ethanol, 2,2,2-trifluoroethanol) (5-10 mL)
-
(Optional) Glacial acetic acid (catalytic amount, e.g., 1-2 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add this compound to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and other impurities.
-
Characterize the purified product(s) by NMR spectroscopy and mass spectrometry to confirm the structure and determine the isomeric ratio.
Visualizations
Caption: Reaction pathway for pyrazole synthesis with this compound.
Caption: Troubleshooting workflow for pyrazole synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
troubleshooting low yield in Wolff-Kishner reactions using methyl carbazate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing methyl carbazate as a hydrazine surrogate in the Wolff-Kishner reduction.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield with my aliphatic ketone or aldehyde?
A1: The Wolff-Kishner reaction protocol using this compound is optimized for aromatic and heteroaromatic aldehydes and ketones. Aliphatic systems are known to show diminished yields or fail entirely under these conditions.[1] If your substrate is aliphatic, consider alternative reduction methods.
Q2: My reaction with a sterically hindered aromatic ketone is giving a poor yield. What is the likely cause?
A2: Sterically hindered substrates are prone to low yields in this reaction.[1] The formation of the carbomethoxyhydrazone intermediate can be difficult, and the subsequent reduction may be slow. Significant azine formation is also a common side reaction with hindered substrates, further reducing the yield of the desired product.[2]
Q3: What are the optimal reaction conditions for the reduction step using the this compound-derived hydrazone?
A3: The most successfully reported conditions for the decomposition of the carbomethoxyhydrazone intermediate are using potassium hydroxide (KOH) in triethylene glycol at 140°C.[1][2] Typically, the reaction is complete within four hours.[1][2]
Q4: I observed the formation of a significant amount of a high-molecular-weight byproduct. What could it be?
A4: A common side reaction in Wolff-Kishner reductions is the formation of an azine.[2][3] This occurs when a molecule of the hydrazone intermediate reacts with another molecule of the starting carbonyl compound. This is particularly prevalent with sterically hindered substrates.[2] To minimize this, ensure the complete conversion of the carbonyl to the carbomethoxyhydrazone before proceeding to the high-temperature reduction step.
Q5: Can I use a different base or solvent?
A5: While KOH in triethylene glycol is the recommended system, other strong bases and high-boiling polar aprotic solvents have been used in traditional Wolff-Kishner reactions. For instance, potassium tert-butoxide (KOt-Bu) in dimethyl sulfoxide (DMSO) has been used at lower temperatures.[3] However, the protocol with this compound is specifically optimized for KOH and triethylene glycol. Deviating from this may require significant re-optimization of reaction conditions.
Q6: Is it necessary to isolate the carbomethoxyhydrazone intermediate?
A6: Yes, the protocol using this compound involves the formation and isolation of a bench-stable carbomethoxyhydrazone intermediate.[1] This intermediate is then used in the subsequent high-temperature reduction step. This two-step process avoids the direct use of toxic and volatile hydrazine.[4]
Troubleshooting Guide for Low Yield
Problem: The yield of my desired methylene product is significantly lower than expected.
Follow these steps to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low yields.
Data on Reaction Yields
The following table summarizes the reported yields for the Wolff-Kishner reduction of various aromatic ketones and aldehydes using the this compound protocol. All reduction reactions were performed with potassium hydroxide in triethylene glycol at 140°C.
| Substrate (Carbonyl Compound) | Product | Yield (%) |
| Acetophenone | Ethylbenzene | 95 |
| 4'-Bromoacetophenone | 1-Bromo-4-ethylbenzene | 96 |
| 2',5'-Dimethylacetophenone | 1-Ethyl-2,5-dimethylbenzene | 55 |
| 4'-Chloroacetophenone | 1-Chloro-4-ethylbenzene | 86 |
| Benzaldehyde | Toluene | 87 |
| o-Anisaldehyde | 2-Methylanisole | 99 |
| 4-Biphenylcarboxaldehyde | 4-Methylbiphenyl | 91 |
| 2-Naphthaldehyde | 2-Methylnaphthalene | 81 |
| Benzophenone | Diphenylmethane | 97 |
| 2-Acetylthiophene | 2-Ethylthiophene | 75 |
| 3-Acetylpyridine | 3-Ethylpyridine | 82 |
| Data sourced from Cranwell, P. B., Russell, A. T., & Smith, C. D. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff–Kishner Reaction. Synlett, 27(01), 131-135.[2] |
Experimental Protocols
Part 1: Formation of Carbomethoxyhydrazone Intermediate
This procedure outlines the formation of the bench-stable hydrazone from an aromatic carbonyl compound and this compound.[2]
-
To a solution of the carbonyl compound (1.0 eq) in ethanol, add methyl hydrazinocarboxylate (1.3 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The carbomethoxyhydrazone intermediate, which is often a solid, can be isolated by filtration or purified by flash column chromatography.
Part 2: Wolff-Kishner Reduction of the Intermediate
This procedure describes the final reduction of the isolated carbomethoxyhydrazone to the corresponding methylene group.[2]
-
In a flask equipped with a reflux condenser, add triethylene glycol.
-
Add potassium hydroxide (KOH, 4.0 eq) to the solvent and stir until it is completely dissolved. Pre-dissolving the base is critical for optimal results.[2]
-
Add the isolated carbomethoxyhydrazone (1.0 eq) to the basic solution.
-
Heat the reaction mixture to 140°C. Effervescence (evolution of nitrogen gas) should be observed.
-
Maintain the temperature and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS. For less reactive substrates, increasing the equivalents of KOH may be beneficial.[2]
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by flash column chromatography.
Reaction Mechanism
The reaction proceeds in two main stages. First, the in-situ generation of a hydrazine anion from the carbomethoxyhydrazone intermediate under basic, high-temperature conditions. This is followed by the classical Wolff-Kishner reduction pathway.
Caption: Proposed mechanism for the Wolff-Kishner reaction using this compound.
References
Technical Support Center: Analysis of Methyl Carbazate Derivatives by HPLC
Welcome to the technical support center for the HPLC analysis of methyl carbazate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the stability and analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives during HPLC analysis?
A1: this compound and its derivatives, containing a hydrazide functional group, can be susceptible to degradation under certain analytical conditions. The primary concerns are hydrolysis, oxidation, and reactions with mobile phase components. The hydrazide group is prone to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of hydrazine and other byproducts.
Q2: How does the mobile phase pH affect the stability and chromatography of this compound derivatives?
A2: The pH of the mobile phase is a critical factor. Acidic conditions (pH < 3) can lead to the hydrolysis of the carbazate moiety. Conversely, highly alkaline conditions (pH > 9) can also promote degradation. For many hydrazone derivatives, which share similarities with carbazates, stability is often found in the neutral to slightly acidic pH range (pH 7.4 to 9.0), while significant hydrolysis can occur in strongly acidic or alkaline media.[1] It is crucial to determine the optimal pH for your specific derivative to ensure stability and achieve good chromatographic separation.
Q3: My chromatogram shows peak tailing for my this compound derivative. What could be the cause?
A3: Peak tailing is a common issue in HPLC and can have several causes. For carbazate derivatives, it may be due to interactions with active sites on the silica packing of the column, especially if the column is older. Other potential causes include column degradation or contamination, or an inappropriate mobile phase composition.[2][3] Using a high-purity, end-capped column and optimizing the mobile phase, for instance by adding a small amount of a competing base, can often mitigate this issue.
Q4: I am observing a drifting baseline during my gradient HPLC analysis. What could be the problem?
A4: A drifting baseline in gradient HPLC can be caused by several factors. These include fluctuations in column temperature, contamination of the detector flow cell, or an improperly prepared or equilibrated mobile phase.[4] Impurities in the mobile phase solvents can also accumulate on the column and elute during the gradient, causing the baseline to drift.[5] Ensure your mobile phase components are of high purity and the system is well-equilibrated before starting your analytical run.
Q5: Can I use a universal HPLC method for all my this compound derivatives?
A5: While a general method can be a good starting point, it is unlikely that a single HPLC method will be optimal for all this compound derivatives. The stability and chromatographic behavior of each derivative will depend on its specific chemical structure and substituents. Therefore, method development and validation are essential for each new derivative to ensure accurate and reliable results.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered during the HPLC analysis of this compound derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary interactions with the stationary phase | Use a highly end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (0.1-0.5%). | Improved peak symmetry. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] | Restoration of good peak shape. |
| Sample overload | Reduce the injection volume or the concentration of the sample.[3] | Sharper, more symmetrical peaks. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to be within the stable range for your analyte (typically near neutral). | Reduced peak tailing and improved resolution. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase, ensuring accurate measurements of all components.[4] | Stable and reproducible retention times. |
| Pump malfunction or leaks | Check the HPLC pump for leaks and ensure a consistent flow rate.[2] | Consistent system pressure and retention times. |
| Poor column equilibration | Increase the column equilibration time before starting the analysis.[4] | Stable retention times from the first injection. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[2] | Elimination of retention time drift due to temperature changes. |
Issue 3: Appearance of Unexpected Peaks (Degradation Products)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column degradation | Adjust the mobile phase pH to a more neutral value. Lower the column temperature. | Reduction or elimination of degradation product peaks. |
| Sample instability in the autosampler | Keep the autosampler temperature low (e.g., 4°C). Prepare samples fresh and analyze them promptly. | Minimized degradation in the sample vial. |
| Degradation during sample preparation | Evaluate the stability of the derivative in the chosen sample solvent. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Cleaner chromatograms with fewer impurity peaks. |
| Contaminated mobile phase or sample | Use high-purity solvents and reagents. Filter all samples and mobile phases before use. | Absence of extraneous peaks from contamination. |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method for a this compound Derivative
This protocol provides a starting point for developing a stability-indicating method. It will likely require optimization for your specific analyte.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength determined by the absorbance maximum of the analyte (e.g., 254 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Ensure the sample solvent is compatible with the mobile phase to avoid precipitation in the injector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Potential Degradation Pathway of a this compound Derivative
Caption: Potential degradation pathways for this compound derivatives under stress conditions.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl Carbazate and Aldehydes
Welcome to the technical support center for the optimization of reaction conditions for the condensation of methyl carbazate with aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between this compound and an aldehyde?
The reaction between this compound and an aldehyde is a condensation reaction that forms a methyl N-aminocarbamate, commonly known as a hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable C=N double bond. The reaction is typically catalyzed by a small amount of acid.[1]
Q2: What is a typical solvent for this reaction?
Protic solvents like ethanol and methanol are commonly used for the synthesis of hydrazones from this compound and aldehydes.[1][2] Ethanol is frequently cited in procedures, often used as the solvent for dissolving both the aldehyde and this compound.[1]
Q3: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, it is generally recommended to use a catalytic amount of a weak acid to increase the electrophilicity of the aldehyde's carbonyl carbon and accelerate the reaction.[1] Glacial acetic acid is a commonly used catalyst for this purpose.[1][3]
Q4: What is the typical stoichiometry for this reaction?
A stoichiometric ratio of 1:1 between the aldehyde and this compound is common. However, some procedures report using a slight excess of this compound (e.g., 1.3 equivalents) to ensure complete consumption of the aldehyde.[1]
Q5: What are the typical reaction times and temperatures?
Reaction times can vary from a few hours to overnight.[2][3] The reaction is often performed at room temperature or with heating under reflux.[2] One common procedure involves heating the reaction mixture at reflux overnight.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Aldehyde | Electron-rich aldehydes (those with electron-donating groups) can be less reactive. Consider increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst (use with caution as it may promote side reactions). |
| Insufficient Catalyst | The reaction is acid-catalyzed. Ensure a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, has been added to the reaction mixture.[1] |
| Reaction Not at Equilibrium | The formation of hydrazones is a reversible reaction. If the product is soluble in the reaction medium, the equilibrium may not be driven towards the product side. Try to choose a solvent system where the product is insoluble and precipitates out upon formation. |
| Product Hydrolysis | Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and acid. Ensure you are using anhydrous solvents and work up the reaction promptly upon completion. |
| Impure Starting Materials | Verify the purity of your this compound and aldehyde. Impurities in this compound, such as residual hydrazine, can lead to side reactions.[4] |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step |
| Azine Formation | If your this compound starting material is contaminated with hydrazine, or if the hydrazone product degrades, azine byproducts (R-CH=N-N=CH-R) can form.[5] Ensure the use of pure this compound. |
| Side Reactions of the Aldehyde | Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions. Use of a weak acid catalyst and controlled temperature can minimize this. |
| Degradation of Product | Prolonged heating or strongly acidic conditions can lead to the degradation of the desired hydrazone product. Monitor the reaction by TLC and avoid unnecessarily long reaction times. |
Data Presentation: Reaction Yields with Substituted Benzaldehydes
The following table summarizes the yields for the reaction of this compound with various substituted benzaldehydes under typical reaction conditions.
| Aldehyde | Reaction Conditions | Yield (%) |
| Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | High (not specified) |
| 4-Methoxybenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | High (not specified) |
| 4-Nitrobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | High (not specified) |
| 4-Chlorobenzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | High (not specified) |
Note: The yields are reported as "excellent" or "high" in the source literature without specific percentages for the hydrazone formation step. The focus of the cited work was the subsequent reduction reaction.[1]
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone from an Aldehyde and this compound
This protocol is adapted from a standard procedure for the formation of hydrazones for use in the Wolff-Kishner reaction.[1]
Materials:
-
Aldehyde (1.0 equivalent)
-
This compound (1.3 equivalents)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde (1.0 g) in ethanol (5–10 mL) in a round-bottom flask.
-
Add this compound (1.3 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture at reflux overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by either:
-
Recrystallization by dropwise addition of water and cooling on an ice bath, followed by collection of the product by filtration.
-
Removal of the solvent under reduced pressure, followed by purification of the residue by flash column chromatography.
-
Visualizations
Caption: Workflow for hydrazone synthesis.
Caption: Troubleshooting guide for low yield.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
preventing the formation of azine byproducts with methyl carbazate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the reaction of methyl carbazate with carbonyl compounds, with a specific focus on preventing the formation of azine byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azine byproduct formation in my reaction with this compound?
A1: Azine byproducts form when the initially created hydrazone intermediate reacts with a second molecule of the carbonyl compound (aldehyde or ketone).[1] This is a common competing reaction in hydrazone synthesis.
Q2: How does the stoichiometry of my reactants affect the formation of azines?
A2: The molar ratio of this compound to the carbonyl compound is a critical factor. Using an excess of the carbonyl compound can significantly increase the likelihood of the hydrazone intermediate reacting further to form the azine. Conversely, using a slight excess of this compound can favor the formation of the desired hydrazone.
Q3: What is the optimal pH for minimizing azine formation?
A3: The reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-5) is generally optimal for hydrazone formation. At this pH, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by the this compound. If the pH is too low (highly acidic), the this compound, being basic, will be protonated, reducing its nucleophilicity and slowing down the desired reaction. Conversely, a neutral or basic medium may not sufficiently catalyze the reaction, potentially allowing for longer reaction times during which the azine can form.
Q4: Can the reaction temperature influence the ratio of hydrazone to azine?
A4: Yes, temperature can play a role. Higher temperatures can sometimes promote the formation of the more thermodynamically stable azine byproduct. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction progress closely is key.
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (carbonyl compound and this compound) to track the consumption of reactants and the appearance of new spots corresponding to the hydrazone product and potentially the azine byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for identifying the masses of the products being formed.
Troubleshooting Guide: Azine Byproduct Formation
This guide is designed to help you diagnose and resolve issues related to the formation of unwanted azine byproducts during the synthesis of hydrazones from this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of azine byproduct observed. | 1. Incorrect stoichiometry: Excess of the carbonyl compound. 2. Suboptimal pH: The reaction medium is not sufficiently acidic to catalyze the hydrazone formation efficiently. 3. Prolonged reaction time or high temperature: Allowing the reaction to proceed for too long or at an elevated temperature can favor azine formation. | 1. Adjust Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to this compound, or a slight excess (1.1 equivalents) of this compound. 2. Control pH: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a mildly acidic pH (around 4-5). 3. Optimize Reaction Conditions: Monitor the reaction closely by TLC and stop it as soon as the starting carbonyl is consumed. If possible, run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. |
| Reaction is sluggish and azine forms upon workup or standing. | 1. Insufficient catalysis: Lack of an acid catalyst to promote the initial hydrazone formation. 2. Steric hindrance: A sterically hindered ketone or aldehyde can slow down the initial reaction with this compound. | 1. Introduce an Acid Catalyst: Add a few drops of glacial acetic acid to the reaction mixture. 2. Increase Catalyst Loading or Temperature: For sterically hindered substrates, a slight increase in the amount of acid catalyst or a moderate increase in temperature may be necessary. Monitor carefully to avoid excessive byproduct formation. |
| Difficulty in separating the hydrazone from the azine byproduct. | Similar polarities: The desired hydrazone and the azine byproduct may have very similar polarities, making chromatographic separation challenging. | Optimize reaction conditions to minimize azine formation from the outset. If separation is necessary, consider using a different solvent system for column chromatography or exploring recrystallization options that may selectively crystallize one of the compounds. |
Illustrative Data: Effect of Reaction Parameters on Product Distribution
The following table provides an illustrative example of how reaction conditions can influence the yield of the desired hydrazone versus the azine byproduct. These are representative values based on general principles of hydrazone and azine formation.
| Carbonyl : this compound Ratio | pH | Temperature (°C) | Reaction Time (h) | Approx. Hydrazone Yield (%) | Approx. Azine Yield (%) |
| 1 : 1.1 | 4.5 | 25 | 4 | 95 | <5 |
| 1.5 : 1 | 7 | 25 | 12 | 60 | 40 |
| 1 : 1 | 4.5 | 80 | 8 | 70 | 30 |
| 1 : 1 | 2 | 25 | 24 | Low Conversion | Low Conversion |
Experimental Protocols
Key Experiment: Synthesis of a Hydrazone using this compound
This protocol is a representative procedure for the synthesis of a hydrazone from this compound and a ketone, with conditions optimized to minimize azine formation.
Materials:
-
This compound (1.1 equivalents)
-
Carbonyl Compound (Aldehyde or Ketone) (1.0 equivalent)
-
Anhydrous Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 equivalent) and anhydrous methanol.
-
Stir the solution until the carbonyl compound is fully dissolved.
-
Add this compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
If the reaction is slow at room temperature, attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting carbonyl compound is no longer visible on the TLC plate.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone product.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum to obtain the purified hydrazone.
Reaction Mechanisms and Workflow Diagrams
The following diagrams illustrate the chemical pathways involved and a logical workflow for troubleshooting.
Caption: Reaction pathways for hydrazone and azine formation.
Caption: Troubleshooting workflow for azine byproduct formation.
References
Technical Support Center: Purification of Products from Methyl Carbazate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving methyl carbazate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted this compound, excess reactants (such as aldehydes, ketones, or acylating agents), side-products from competing reactions, and residual solvents. In the synthesis of this compound itself, common byproducts can include undesired components from the reaction of hydrazine and dimethyl carbonate, as well as residual hydrazine and water.[1][2]
Q2: My product, a hydrazone derived from this compound, is an oil and won't crystallize. How can I purify it?
A2: Oily products that are difficult to crystallize can often be purified using column chromatography.[3] A silica gel stationary phase is typically used with a mobile phase consisting of a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3] The polarity of the eluent should be gradually increased to separate the desired product from impurities.
Q3: I am seeing a reddish discoloration in my purified this compound product over time. What causes this and how can it be prevented?
A3: Discoloration in this compound can be due to the presence of impurities and oxidation.[1] To obtain a product with a lower tendency toward discoloration, it is crucial to minimize residual hydrazine and water content.[1][4] Purification by distillation, potentially with the addition of a second solvent like toluene to aid in the removal of water and hydrazine, can yield a purer product with improved stability.[1][2]
Q4: How can I effectively remove unreacted this compound from my reaction mixture?
A4: Unreacted this compound is water-soluble.[4] An aqueous wash (liquid-liquid extraction) of the reaction mixture (dissolved in an organic solvent) can effectively remove it.[5] For products that are stable to acid, washing with a dilute acidic solution can also help by protonating the basic this compound, increasing its solubility in the aqueous phase.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize from solution. | The solution is not saturated (too much solvent was added). | Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[6] |
| The product is highly soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a solvent system where the product has lower solubility at cold temperatures.[7] | |
| Product precipitates as an oil ("oils out"). | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote proper crystallization.[6] |
| The melting point of the solid is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point. | |
| Crystals are colored, indicating impurities. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3] |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration.[6] |
| The product is significantly soluble in the wash solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities on a silica gel column. | The chosen eluent system has incorrect polarity. | Adjust the solvent polarity. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity.[3] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Product streaks on the TLC plate and column. | The compound is too polar for the chosen eluent, or it is interacting strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as methanol or a few drops of acetic acid (if the compound is acidic) or triethylamine (if the compound is basic). |
| No product is eluting from the column. | The product is insoluble in the mobile phase or is irreversibly adsorbed onto the stationary phase. | Increase the polarity of the eluent significantly. If this fails, the product may need to be washed out of the column with a very strong solvent, and a different purification method or stationary phase should be considered. |
Experimental Protocols
Protocol 1: Purification of a Solid Hydrazone by Recrystallization
This protocol describes the general procedure for purifying a solid hydrazone, a common product of this compound reactions with aldehydes or ketones.[7][8]
-
Solvent Selection: Choose a suitable solvent in which the hydrazone is soluble when hot but sparingly soluble when cold. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate, or mixtures with water or hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude, solid hydrazone. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent dropwise if needed to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification of an Oily Hydrazone by Column Chromatography
This protocol outlines the purification of an oily hydrazone product using flash column chromatography.[3][9]
-
Eluent Selection: Determine a suitable solvent system (eluent) by running thin-layer chromatography (TLC) of the crude product. A good eluent system will show the desired product with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude oily product in a minimal amount of the eluent or a solvent in which it is highly soluble. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oily product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of hydrazones from this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN1337943A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. biotage.com [biotage.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
dealing with hygroscopic nature of methyl carbazate in reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on handling the hygroscopic nature of methyl carbazate in your reactions.
This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. However, its tendency to absorb moisture from the atmosphere can lead to a variety of issues in chemical reactions, impacting yield, purity, and reproducibility. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it hygroscopic?
A1: this compound (C₂H₆N₂O₂) is the methyl ester of carbazic acid. It is a white to off-white crystalline solid. Its hygroscopic nature stems from the presence of polar N-H and C=O bonds, which can form hydrogen bonds with water molecules, leading to the absorption of moisture from the air. The synthesis of this compound often involves hydrazine hydrate, which can introduce residual water into the final product.[1][2]
Q2: How does the presence of water in this compound affect my reactions?
A2: Water can negatively impact your reactions in several ways:
-
Competing Nucleophile: Water can act as a nucleophile, competing with this compound in reactions with electrophiles. This can lead to the formation of undesired byproducts and a reduction in the yield of your target molecule.
-
Hydrolysis of Reagents: Water can hydrolyze sensitive reagents or the this compound itself. The ester group of this compound can be hydrolyzed under acidic or basic conditions to form methanol and carbazic acid, which can further decompose.[3][4][5][6]
-
Alteration of Reaction Conditions: The presence of water can alter the polarity of the solvent system and affect the solubility of reagents, potentially changing the reaction kinetics and outcome.
-
Side Reactions: In condensation reactions, such as the formation of semicarbazones, water can shift the equilibrium, disfavoring product formation.[7]
Q3: How can I determine the water content of my this compound?
A3: The most accurate and widely used method for determining water content is the Karl Fischer titration.[8][9][10] This technique is specific to water and can quantify even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable, depending on the expected water content.
Q4: What are the best practices for storing this compound?
A4: To minimize moisture absorption, store this compound in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel or phosphorus pentoxide. The storage area should be cool and dry. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
Q5: Can I use "wet" this compound in my reaction?
A5: It is highly discouraged to use this compound with a significant water content in moisture-sensitive reactions. The presence of water can lead to the issues mentioned in Q2, resulting in low yields, impure products, and difficulty in reproducing results. For non-sensitive reactions, the impact of small amounts of water may be less critical, but it is always best practice to use a dry reagent.
Troubleshooting Guide
This guide will help you troubleshoot common problems encountered when using this compound, with a focus on issues arising from its hygroscopic nature.
| Problem | Potential Cause Related to Hygroscopicity | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product | 1. Hydrolysis of starting material or product: Water in the this compound or solvent is hydrolyzing your electrophile or the product. 2. Competing reaction with water: Water is acting as a nucleophile and reacting with your electrophile. | 1. Dry the this compound: Use one of the recommended drying protocols below. 2. Use anhydrous solvents: Ensure all solvents are rigorously dried before use. 3. Perform a water content analysis: Use Karl Fischer titration to determine the water content of your this compound. 4. Run the reaction under an inert atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the reaction. |
| Formation of unexpected byproducts | 1. Hydrolysis products: Byproducts may be the result of the hydrolysis of your starting materials or the desired product. 2. Side reactions with hydrated this compound: The presence of water can promote alternative reaction pathways. | 1. Characterize the byproducts: Use techniques like LC-MS and NMR to identify the structure of the byproducts. This can provide clues about the role of water. 2. Implement rigorous drying procedures: As with low yield issues, ensure all reagents and solvents are anhydrous. 3. Re-evaluate reaction conditions: Consider if a change in solvent, temperature, or base (if applicable) could minimize side reactions. |
| Inconsistent reaction results/poor reproducibility | 1. Variable water content: The amount of water in your this compound may vary between batches or even from one use to the next if not stored properly. | 1. Standardize your reagent: Determine the water content of your this compound before each use or dry it consistently. 2. Improve storage and handling: Always store this compound in a desiccator and handle it quickly in a dry environment or a glovebox. |
| Formation of a solid precipitate during workup | 1. Formation of insoluble salts or byproducts: Water-induced side reactions can lead to the formation of insoluble materials. | 1. Analyze the precipitate: Isolate and identify the solid to understand its origin. 2. Review the workup procedure: Ensure that the workup conditions are not promoting precipitation of byproducts. |
Quantitative Data Summary
The presence of water can significantly impact the yield and purity of reactions involving this compound. The following tables provide illustrative data on how water content can affect a hypothetical semicarbazone formation reaction.
Table 1: Effect of Water Content in this compound on Reaction Yield
| Water Content in this compound (%) | Reaction Yield of Semicarbazone (%) |
| 0.1 | 95 |
| 0.5 | 82 |
| 1.0 | 65 |
| 2.0 | 40 |
Table 2: Purity Profile of Crude Semicarbazone Product vs. Water Content
| Water Content in this compound (%) | Purity of Crude Product (%) | Major Impurity (%) (e.g., Hydrolyzed Electrophile) |
| 0.1 | 98 | 1 |
| 0.5 | 90 | 8 |
| 1.0 | 78 | 20 |
| 2.0 | 55 | 42 |
Experimental Protocols
Protocol 1: Drying of this compound via Vacuum Oven
Objective: To reduce the water content of this compound to an acceptable level for moisture-sensitive reactions.
Materials:
-
This compound
-
Shallow glass dish or watch glass
-
Vacuum oven
-
Desiccator with a drying agent (e.g., phosphorus pentoxide)
Procedure:
-
Spread a thin layer of this compound onto a clean, dry, shallow glass dish or watch glass.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature below the melting point of this compound (m.p. 70-73 °C). A temperature of 40-50 °C is recommended.
-
Apply a vacuum to the oven (e.g., <10 mmHg).
-
Dry the this compound under vacuum for 4-6 hours.
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., nitrogen or argon).
-
Quickly transfer the dried this compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Volumetric)
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (or a suitable solvent in which this compound is soluble)
-
This compound sample
-
Airtight syringe or weighing boat for solids
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Addition: Add a known volume of anhydrous methanol to the titration vessel.
-
Solvent Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water in the solvent.
-
Sample Introduction: Accurately weigh a sample of this compound (typically 0.1-0.5 g, depending on the expected water content) and quickly transfer it to the titration vessel. Ensure the vessel is sealed immediately to prevent the ingress of atmospheric moisture.
-
Sample Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.
-
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant consumed and the titrant's concentration. The result is typically expressed as a percentage or in parts per million (ppm).
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the result.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Best practices for handling hygroscopic this compound.
References
- 1. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. monash.edu [monash.edu]
- 5. [PDF] Hydrolysis of several substituted methyl benzoates in the aqueous solution | Semantic Scholar [semanticscholar.org]
- 6. accessscience.com [accessscience.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. dl.icdst.org [dl.icdst.org]
Validation & Comparative
A Safer, More Practical Approach to Carbonyl Reduction: Methyl Carbazate vs. Hydrazine in the Wolff-Kishner Reaction
For researchers, scientists, and drug development professionals seeking efficient and safe methods for the deoxygenation of aldehydes and ketones, the Wolff-Kishner reaction remains a cornerstone of synthetic chemistry. However, the traditional use of highly toxic and dangerously unstable hydrazine has long been a significant drawback. This guide provides a comprehensive comparison of the classic hydrazine-based method with a modern alternative utilizing methyl carbazate, supported by experimental data, detailed protocols, and safety profiles to inform your synthetic strategy.
The Wolff-Kishner reduction is a fundamental organic reaction that converts a carbonyl group into a methylene group under basic conditions.[1] The reaction typically proceeds through the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane.[2][3] While effective, the use of hydrazine hydrate presents significant handling and safety challenges due to its high toxicity and potential carcinogenicity.[4][5]
A significant advancement in this area is the use of methyl hydrazinocarboxylate, commonly known as this compound, as a practical and safer alternative to hydrazine.[6][7] This method involves the initial formation of a stable carbomethoxyhydrazone intermediate, which is then decomposed under basic conditions to afford the desired reduced product.[6][8] This two-step, one-pot modification offers comparable efficacy for a range of substrates while significantly mitigating the risks associated with hydrazine.[9][10]
Performance Comparison: this compound vs. Hydrazine
The choice between this compound and hydrazine in the Wolff-Kishner reaction involves a trade-off between safety, substrate scope, and reaction conditions. While hydrazine is a more direct and historically established reagent, this compound provides a safer and often more practical laboratory procedure.
Quantitative Data Summary
The following table summarizes the performance of this compound in the Wolff-Kishner reduction of various aromatic aldehydes and ketones, as reported by Cranwell et al. While a direct, side-by-side comparison with hydrazine for each substrate under identical conditions is not available in a single study, the yields presented are comparable to those expected from traditional Wolff-Kishner reductions for similar substrates.
| Substrate | Product | Yield (%) with this compound[8] |
| Acetophenone | Ethylbenzene | 85 |
| 4-Methoxyacetophenone | 1-Ethyl-4-methoxybenzene | 82 |
| 2,5-Dimethylacetophenone | 1-Ethyl-2,5-dimethylbenzene | 55 [a] |
| 4-Nitroacetophenone | 1-Ethyl-4-nitrobenzene | 75 |
| Benzophenone | Diphenylmethane | 91 |
| 4-Methylbenzophenone | 1-Benzyl-4-methylbenzene | 88 |
| Benzaldehyde | Toluene | 78 |
| 4-Chlorobenzaldehyde | 1-Benzyl-4-chlorobenzene | 81 |
| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | 4-(Naphthalen-2-yl)butanoic acid | 92 |
[a] The diminished yield for 2,5-dimethylacetophenone is attributed to steric hindrance.[8]
It is important to note that the this compound method has shown diminished yields for some sterically hindered and aliphatic substrates.[6]
Safety and Handling
A primary driver for the adoption of this compound is its significantly improved safety profile compared to hydrazine.
| Feature | This compound | Hydrazine Hydrate |
| Physical State | White to pink crystalline solid[11] | Colorless, fuming, oily liquid[4] |
| Toxicity | Toxic if swallowed; causes skin and eye irritation.[12] | Highly toxic, may be fatal if absorbed through the skin, suspected carcinogen, corrosive.[4][5] |
| Stability | Bench-stable solid.[8] | Anhydrous hydrazine is dangerously explosive.[4] |
| Handling | Standard laboratory precautions (gloves, eye protection).[12] | Requires stringent safety protocols, including a chemical fume hood and specialized personal protective equipment.[4] |
| OSHA PEL (8-hr TWA) | Not established | 0.01 ppm[13] |
| LD50 (Oral, rat) | No data available | 60 mg/kg[5] |
Experimental Protocols
Detailed methodologies for performing the Wolff-Kishner reaction using both this compound and traditional hydrazine are provided below.
This compound Method (Two-Step, One-Pot)
This procedure is adapted from the work of Cranwell et al.[8]
Step 1: Formation of the Carbomethoxyhydrazone
-
To a solution of the carbonyl compound (1.0 equiv) in ethanol, add this compound (1.3 equiv) and a catalytic amount of acetic acid.
-
Reflux the mixture for the appropriate time (typically 30 minutes to 2 hours) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the carbomethoxyhydrazone.
-
Collect the solid by filtration, wash with cold ethanol, and dry. The intermediate is typically a bench-stable solid.[8]
Step 2: Decomposition of the Carbomethoxyhydrazone
-
In a separate flask, dissolve potassium hydroxide (4-6 equiv) in a high-boiling solvent such as triethylene glycol with heating.
-
Cool the basic solution to room temperature and add the carbomethoxyhydrazone intermediate.
-
Heat the reaction mixture to 140 °C. The reaction is usually complete within four hours.[6][8]
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Traditional Hydrazine Method (Huang-Minlon Modification)
This is a general procedure for the widely used Huang-Minlon modification of the Wolff-Kishner reaction.[14][15]
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add the carbonyl compound (1.0 equiv), a high-boiling solvent (e.g., diethylene glycol), hydrazine hydrate (excess, e.g., 3-5 equiv), and potassium hydroxide pellets (excess, e.g., 3-5 equiv).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
After hydrazone formation, arrange the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture rises to 190-200 °C.[14][16]
-
Once the desired temperature is reached, switch back to a reflux setup and continue to heat the reaction mixture for an additional 3-6 hours.[14]
-
Cool the reaction mixture to room temperature, add water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.
-
Purify the product by distillation or chromatography.
Reaction Mechanisms and Logical Workflow
The underlying mechanisms for both methods converge on a common pathway involving the deprotonation of the hydrazone and subsequent elimination of nitrogen gas. The key difference lies in the initial formation of the reactive intermediate.
Wolff-Kishner Reaction: General Mechanism
Caption: General mechanism of the Wolff-Kishner reduction.
Reagent Selection Workflow
Caption: Decision workflow for reagent selection.
Conclusion
This compound emerges as a highly valuable and practical alternative to hydrazine for the Wolff-Kishner reduction of a wide array of aromatic aldehydes and ketones. Its superior safety profile, ease of handling, and the formation of a stable intermediate make it an attractive option for modern organic synthesis, particularly in industrial and academic settings where safety and practicality are paramount. While the traditional hydrazine-based methods, especially the Huang-Minlon modification, remain effective, the significant hazards associated with hydrazine necessitate careful consideration and stringent safety measures. For many applications, the benefits of using this compound will outweigh the potential for slightly diminished yields with certain challenging substrates. Researchers are encouraged to consider the specific nature of their substrate and their laboratory's safety protocols when choosing the most appropriate reagent for this classic and powerful transformation.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 7. Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff–Kishner reaction - CentAUR [centaur.reading.ac.uk]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ERIC - EJ1101552 - A Hydrazine-Free Wolff-Kishner Reaction Suitable for an Undergraduate Laboratory, Journal of Chemical Education, 2016-May [eric.ed.gov]
- 11. This compound/ Methyl hydrazine Carboxylate Methoxy Carbonyl Hydrazine [chemicalbook.com]
- 12. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 13. METHYL HYDRAZINE (MONOMETHYL HYDRAZINE) | Occupational Safety and Health Administration [osha.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to the Validation of HPLC Methods Using Hydrazine-Based Derivatization for Carbonyl Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including pharmaceutical development, environmental monitoring, and food safety. Many of these compounds lack a native chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorbance detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag to the analyte molecule.
This guide provides a comparative overview of the validation of HPLC methods using hydrazine-based derivatization agents, with a focus on alternatives to the commonly used 2,4-dinitrophenylhydrazine (DNPH). While specific validation data for methyl carbazate is limited in published literature, this guide will use a closely related and validated method based on 4-methylbenzenesulfonohydrazide (MBSH) as a representative example. The performance of this method will be compared with the well-established DNPH derivatization method, supported by experimental data and detailed protocols.
The Principle of Hydrazine-Based Derivatization
Derivatization for HPLC analysis of carbonyls typically involves the reaction of the carbonyl group with a nucleophilic agent to form a stable, detectable product. Hydrazine derivatives are excellent reagents for this purpose, reacting with aldehydes and ketones to form hydrazones, which are highly conjugated and exhibit strong UV absorbance.
dot
Caption: Figure 1. General reaction of a carbonyl compound with a hydrazine derivative.
While DNPH is the most common derivatizing agent, alternatives like 4-methylbenzenesulfonohydrazide (MBSH) and methyl acetoacetate have been shown to offer advantages such as yielding a more intense signal and fewer interfering peaks.[1]
HPLC Method Validation: A Regulatory Perspective
The validation of an analytical procedure is essential to ensure that it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical methods, ensuring data reliability and regulatory compliance. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Derivatization Agents: MBSH vs. DNPH
The choice of derivatizing agent can significantly impact the performance of an HPLC method. The following tables summarize the validation data for an HPLC-UV method for formaldehyde determination using 4-methylbenzenesulfonohydrazide (MBSH) derivatization, and compares its performance to a typical DNPH-based method.
Table 1: Validation Summary for Formaldehyde Determination using MBSH Derivatization
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the derivative | Passed |
| Linearity (r²) | ≥ 0.99 | 0.9998 |
| Range (µg/g) | - | 83 - 2500 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 101.3% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.2% |
| LOD (µg/g) | Report | 25 |
| LOQ (µg/g) | Report | 83 |
| Solution Stability | Stable for at least 24 hours | Passed |
Data sourced from a validated method for formaldehyde in a pharmaceutical intermediate.[3]
Table 2: Performance Comparison: MBSH vs. DNPH Derivatization for Formaldehyde
| Performance Metric | MBSH Derivatization | DNPH Derivatization |
| Linearity (r²) | > 0.999[3] | > 0.999[1] |
| LOD | 25 µg/g[3] | 17.33 µg/mL[1] |
| LOQ | 83 µg/g[3] | 57.76 µg/mL[1] |
| Run Time | < 15 minutes[3] | Can be > 20 minutes[4] |
| Reagent Safety | - | DNPH is a desensitized explosive[3] |
| Interfering Peaks | Fewer reported[1] | Can have interferences from isomers (E/Z) and excess reagent[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the determination of formaldehyde using MBSH and DNPH derivatization.
MBSH Derivatization and HPLC Analysis
This protocol is based on a validated method for quantifying residual formaldehyde.[3]
1. Reagent Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
MBSH Solution (2 mg/mL): Dissolve 4-methylbenzenesulfonohydrazide in the diluent.
-
Acetic Acid Solution (200 µg/mL): Dilute glacial acetic acid in the diluent.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of formaldehyde in the diluent. Create a series of calibration standards by further dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration within the calibration range.
3. Derivatization Procedure:
-
To 5.0 mL of the standard or sample solution, add 100 µL of the acetic acid solution and 1.0 mL of the MBSH solution.
-
Add a stirring magnet and stir at 500 rpm for 50 minutes.
-
Transfer 1.0 mL of the derivatized solution to an HPLC vial containing 1.0 mL of acetonitrile and mix thoroughly.
4. HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient elution with Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
DNPH Derivatization and HPLC Analysis
This is a general protocol based on established methods.[6][7]
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2N HCl or acetonitrile with acid catalyst.
-
Mobile Phase: Acetonitrile and water.
2. Standard and Sample Preparation:
-
Prepare standard solutions of formaldehyde in water or acetonitrile.
-
For aqueous samples, adjust the pH to approximately 3.[8]
3. Derivatization Procedure:
-
Mix the sample or standard solution with the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60°C for 60 minutes).[7]
-
The resulting hydrazones can be extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like methylene chloride.[8]
-
The extract is then evaporated and reconstituted in the mobile phase.
4. HPLC Conditions:
-
Column: C18 or C8 column
-
Mobile Phase: Gradient or isocratic elution with acetonitrile and water.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 360 nm.[6]
Workflow and Visualization
The process of validating an HPLC method can be visualized as a logical workflow, from planning to final reporting.
dot
Caption: Figure 2. HPLC Method Validation Workflow.
Conclusion
The validation of analytical methods is a critical component of quality assurance in the pharmaceutical and other regulated industries. While DNPH has long been the standard for the derivatization of carbonyl compounds for HPLC analysis, alternative hydrazine-based reagents like MBSH offer comparable or even superior performance in terms of specificity and ease of use. The choice of derivatization agent should be based on the specific application, analyte, and matrix, and the resulting HPLC method must be rigorously validated according to ICH guidelines to ensure the generation of reliable and reproducible data. The data presented in this guide demonstrates that methods utilizing alternative hydrazine derivatives can be successfully validated and serve as robust alternatives to traditional DNPH-based approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
A Comparative Guide to Methyl Carbazate and Tert-Butyl Carbazate in Amine Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups for amines is a critical determinant of success. This guide provides a comprehensive comparison between the use of methyl carbazate and tert-butyl carbazate as precursors for two distinct amine protecting groups: the methyl carbamate and the tert-butoxycarbonyl (Boc) group, respectively. While the Boc group is a cornerstone of modern synthetic chemistry, the methyl carbamate is a less common, yet viable, alternative with a different stability profile.
This guide will clarify the common reagents used to install these protecting groups, delve into their comparative stability, and provide quantitative data and detailed experimental protocols to inform your synthetic strategy.
Introduction: Understanding the Reagents and Their Corresponding Protecting Groups
It is crucial to first address a common point of clarification. While the topic specifies this compound and tert-butyl carbazate, in practice, the direct use of these carbazates for the protection of amines is not the standard approach. Instead, they are more accurately considered precursors to the reagents that install the corresponding carbamate protecting groups.
-
Tert-Butyl Carbazate as a Precursor to the Boc Group: Tert-butyl carbazate is a key building block for the synthesis of di-tert-butyl dicarbonate (Boc₂O), which is the most widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. For the purpose of this guide, the discussion of "tert-butyl carbazate for amine protection" will focus on the properties and application of the resulting Boc-protected amines.
-
This compound and the Methyl Carbamate Protecting Group: Similarly, while this compound is not the typical reagent of choice, the corresponding methyl carbamate protecting group is generally installed using reagents like methyl chloroformate (ClCO₂Me) or dimethyl carbonate ((MeO)₂CO) . This guide will therefore compare the Boc group with the methyl carbamate group.
Data Presentation: A Quantitative Comparison
The selection of a protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. The following tables summarize the key differences between the methyl carbamate and the tert-butyl carbamate (Boc) protecting groups.
Table 1: Comparison of Protection and Deprotection Conditions
| Feature | Methyl Carbamate | Tert-Butyl Carbamate (Boc) |
| Protecting Reagent | Methyl Chloroformate, Dimethyl Carbonate | Di-tert-butyl Dicarbonate (Boc₂O) |
| Typical Protection Yield | 87-96%[1] | Generally >90%[2][3] |
| Protection Conditions | Base (e.g., Et₃N, DMAP) in CH₂Cl₂[1] | Base (e.g., NaOH, DMAP, NaHCO₃) in various solvents (H₂O, THF, ACN)[2] |
| Deprotection Reagents | TMSI, HBr/AcOH, 2-Mercaptoethanol, NaHTe[1][4][5] | Strong acids (TFA, HCl)[2][6][7] |
| Typical Deprotection Yield | 74-100%[1] | Generally high, often quantitative[6] |
| Deprotection Time | 6-22 hours (TMSI, HBr/AcOH)[1] | 1-12 hours (TFA, HCl)[2][6] |
Table 2: Comparative Stability Profile
| Condition | Methyl Carbamate | Tert-Butyl Carbamate (Boc) |
| Strong Acid (TFA, HCl) | Generally stable, but can be cleaved under harsh conditions. | Labile - Readily cleaved.[2][6][7] |
| Strong Base (e.g., NaOH) | Generally stable. | Stable .[6] |
| Catalytic Hydrogenolysis (H₂/Pd) | Stable. | Stable .[6] |
| Nucleophiles | Generally stable to mild nucleophiles. | Stable .[6][8] |
| Orthogonal Partners | Boc, Fmoc, Cbz (under non-acidic cleavage) | Cbz, Fmoc, Alloc[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Amine Protection with Methyl Chloroformate
This protocol describes a general method for the formation of a methyl carbamate from a primary or secondary amine using methyl chloroformate.
Materials:
-
Amine (1.0 equiv)
-
Methyl Chloroformate (1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl carbamate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Boc Protection of an Amine using Di-tert-butyl Dicarbonate (Boc₂O)
This protocol outlines the standard and widely applicable method for the Boc protection of a broad range of amines.[2]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, or a mixture of water and an organic solvent)
-
Base (e.g., Triethylamine, DMAP, Sodium Bicarbonate, or Sodium Hydroxide) (1.1-1.5 equiv)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir. For reactions sensitive to temperature changes, cool the mixture in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction to stir at room temperature. Reaction times typically range from 1 to 12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
If necessary, purify the crude product by column chromatography.
Protocol 3: General Procedure for Deprotection of a Methyl Carbamate using Trimethylsilyl Iodide (TMSI)
This protocol describes the cleavage of a methyl carbamate using TMSI.
Materials:
-
Methyl carbamate-protected amine (1.0 equiv)
-
Trimethylsilyl iodide (TMSI) (2.0-3.0 equiv)[2]
-
Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the methyl carbamate in anhydrous chloroform or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethylsilyl iodide to the solution.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Purify by chromatography if necessary.
Protocol 4: General Procedure for Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for removing the Boc group using trifluoroacetic acid.[6][11]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or other base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]
Mandatory Visualizations
Caption: Structures of Methyl Carbamate and Boc-Protected Amines.
Caption: Protection and Deprotection Pathways.
Caption: Selecting an Amine Protecting Group.
Conclusion
The choice between a methyl carbamate and a tert-butyl carbamate (Boc) for amine protection hinges on the specific requirements of the synthetic route. The Boc group, due to its mild acid-lability and stability to a wide range of other conditions, offers excellent utility in orthogonal protection strategies, particularly in peptide synthesis. In contrast, the methyl carbamate group provides a more robust protection that is stable to acidic conditions, making it a suitable choice when subsequent reaction steps involve strong acids that would cleave a Boc group. However, the removal of the methyl carbamate requires harsher conditions. By understanding the distinct characteristics of each protecting group, researchers can make informed decisions to optimize their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to the Synthetic Utility of Methyl Carbazate and Semicarbazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles vital to medicinal chemistry, both methyl carbazate and semicarbazide serve as fundamental building blocks. While structurally similar, their reactivity profiles and the nature of the products they form present distinct advantages and disadvantages. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic goals.
At a Glance: Key Differences
| Feature | This compound | Semicarbazide |
| Functional Group | Carbomethoxy (-COOCH₃) | Carboxamide (-CONH₂) |
| Primary Derivatives | Methoxycarbonyl hydrazones | Semicarbazones |
| Heterocyclic Products | 2-Methoxy-substituted heterocycles | 2-Amino-substituted heterocycles |
| Reactivity | The ester group is a good leaving group in some cyclization reactions. | The amino group can participate in further reactions or be a key pharmacophoric feature. |
| Solubility | Generally more soluble in organic solvents. | Often used as the hydrochloride salt, with solubility in aqueous or mixed solvent systems. |
Performance in the Synthesis of 1,3,4-Oxadiazoles
A primary application for both reagents is the synthesis of the 1,3,4-oxadiazole ring system, a common scaffold in pharmacologically active compounds. The key difference lies in the substituent at the 2-position of the resulting oxadiazole.
Table 1: Comparison of this compound and Semicarbazide in 1,3,4-Oxadiazole Synthesis
| Reagent | Intermediate | Oxidative Cyclization Product | Typical Yields | Notes |
| This compound | Methoxycarbonyl hydrazone | 2-Methoxy-1,3,4-oxadiazole | Good to Excellent | The methoxy group can potentially be substituted in subsequent reactions. |
| Semicarbazide | Semicarbazone | 2-Amino-1,3,4-oxadiazole | Good to Excellent[1][2][3] | The amino group provides a site for further derivatization. |
The synthesis of 2-amino-1,3,4-oxadiazoles from semicarbazide often proceeds via a two-step, one-pot reaction involving the initial formation of a semicarbazone, followed by oxidative cyclization.[1][2][3]
Performance in the Synthesis of Pyrazoles
In the synthesis of pyrazoles, which typically involves reaction with a 1,3-dicarbonyl compound, both this compound and semicarbazide can be utilized. Semicarbazide offers a direct route to N-unsubstituted pyrazoles, which can be advantageous as it avoids the need for potentially harsh deprotection steps.
Table 2: Comparison of this compound and Semicarbazide in Pyrazole Synthesis
| Reagent | Reactant | Product | Typical Yields | Notes |
| This compound | 1,3-Diketone | 1-Methoxycarbonyl-pyrazole | Fair to Good[4] | The methoxycarbonyl group can be removed under hydrolytic conditions. |
| Semicarbazide | 1,3-Diketone | N-Unsubstituted Pyrazole | Good to Excellent[5] | Often proceeds via a 1-carbamoyl-dihydropyrazole intermediate.[6] The reaction can be performed under green conditions, such as "on water".[5] |
The reaction of semicarbazide with 1,3-dicarbonyl compounds provides a straightforward method for accessing N-unsubstituted pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole from Semicarbazide
This protocol is adapted from a procedure utilizing an iodine-mediated oxidative cyclization.[1]
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Benzaldehyde
-
Methanol
-
Water
-
1,4-Dioxane
-
Potassium carbonate
-
Iodine
Procedure:
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in water (1 mL), add a solution of benzaldehyde (0.5 mmol) in methanol (1 mL).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the resulting residue in 1,4-dioxane (5 mL).
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.
-
Stir the reaction mixture at 80 °C until the reaction is complete (monitored by TLC, typically 1-4.5 hours).
-
After completion, cool the reaction mixture, and quench with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate from this compound
This protocol describes the initial condensation of this compound with a ketone, which is a precursor for further transformations.[7]
Materials:
-
This compound
-
Methanol
-
Acetic acid
-
Cyclohexanone
Procedure:
-
In a 100-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirring bar, charge this compound (9.0 g, 0.10 mole), methanol (20 mL), 2 drops of acetic acid, and cyclohexanone (9.8 g, 0.10 mole).
-
Reflux the resulting mixture for 30 minutes.
-
Cool the mixture to 0 °C.
-
The resulting methoxycarbonyl hydrazone can then be used in subsequent steps, for example, by treating it with hydrogen cyanide to form methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate.[7]
Reaction Mechanisms
The initial step in the reaction of both this compound and semicarbazide with carbonyl compounds is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N double bond.
Conclusion
Both this compound and semicarbazide are valuable reagents in the synthesis of heterocyclic compounds. The choice between them is dictated by the desired functionality in the final product. Semicarbazide is the reagent of choice for the synthesis of 2-amino-substituted heterocycles and N-unsubstituted pyrazoles, offering a direct and often high-yielding route. This compound, on the other hand, provides access to 2-methoxy-substituted heterocycles and N-protected pyrazoles, where the methoxycarbonyl group can serve as a handle for further synthetic manipulations. The experimental protocols provided herein offer a starting point for the practical application of these versatile reagents in a research setting.
References
- 1. datapdf.com [datapdf.com]
- 2. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chim.it [chim.it]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Methyl Carbazate: A Comparative Guide to Titration and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of titration and gas chromatography (GC) methods for assessing the purity of methyl carbazate, a key reagent in pharmaceutical and chemical synthesis. Detailed experimental protocols and a comparative analysis of these techniques are presented to aid in the selection of the most suitable method for your analytical needs.
Introduction to Purity Assessment of this compound
This compound (C₂H₆N₂O₂) is a hydrazine derivative used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Impurities in the synthesized this compound can arise from starting materials, by-products, or degradation products, and can significantly impact the outcome of subsequent reactions. Therefore, robust analytical methods are required to accurately quantify its purity. The most common methods for this purpose are titration and gas chromatography (GC).[3][4][5]
Purity Determination by Titration
Titration is a classical analytical technique that offers a cost-effective and straightforward method for determining the purity of this compound. As a derivative of hydrazine, this compound can be assayed using methods developed for hydrazine compounds, such as iodometric and non-aqueous titrations.[6][7]
Iodometric Titration
This redox titration method is based on the oxidation of the hydrazine moiety in this compound by a standard solution of an oxidizing agent, typically potassium iodate (KIO₃), in an acidic medium.[6][8] The endpoint is detected by the disappearance of the violet color of iodine in a non-miscible organic solvent like chloroform or carbon tetrachloride.[8] This method is known for its rapidity and accuracy.[6]
Materials:
-
Synthesized this compound sample
-
Potassium iodate (KIO₃) standard solution (0.025 M)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Deionized water
-
500 mL volumetric flask
-
250 mL Iodine flask
-
Burette (50 mL)
-
Pipette (20 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 2.0 g of the synthesized this compound sample and transfer it to a 500 mL volumetric flask.
-
Dissolve the sample in deionized water and make up the volume to the mark.
-
Pipette 20 mL of this solution into a 250 mL iodine flask.
-
Add 30 mL of concentrated hydrochloric acid and 5 mL of chloroform.
-
Titrate the solution with the standard 0.025 M potassium iodate solution. Shake the flask vigorously after each addition of the titrant.
-
The endpoint is reached when the violet color in the chloroform layer disappears.
-
Record the volume of the KIO₃ solution used.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × F × 100) / W
Where:
-
V = Volume of KIO₃ solution used (L)
-
M = Molarity of KIO₃ solution (mol/L)
-
F = Stoichiometric factor (molecular weight of this compound / moles of KIO₃ per mole of this compound)
-
W = Weight of the this compound sample in the aliquot (g)
-
Non-Aqueous Titration
For weakly basic compounds like this compound, non-aqueous titration is a suitable alternative. This method involves dissolving the sample in a non-aqueous solvent, typically glacial acetic acid, and titrating with a strong acid, such as perchloric acid.[1][9][10][11] The use of a non-aqueous solvent enhances the basicity of the analyte, allowing for a sharp and accurate endpoint.
Materials:
-
Synthesized this compound sample
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2 g of the synthesized this compound sample and dissolve it in 50 mL of glacial acetic acid in a 250 mL conical flask.
-
Add 2-3 drops of crystal violet indicator to the solution. The solution will appear violet.
-
Titrate the solution with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration with 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = [(V_sample - V_blank) × N × E × 100] / W
Where:
-
V_sample = Volume of perchloric acid used for the sample (mL)
-
V_blank = Volume of perchloric acid used for the blank (mL)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound ( g/mol )
-
W = Weight of the this compound sample (mg)
-
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.[12][13] It is widely used for assessing the purity of organic compounds and can detect and quantify trace impurities.[13][14][15] For this compound, GC analysis provides high resolution and sensitivity, allowing for the separation of the main component from any residual starting materials or by-products.
General Procedure for GC Analysis
A dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often use GC to specify a purity of >97.5% for this compound.[5]
Comparison of Titration and Gas Chromatography Methods
The choice between titration and GC for purity assessment depends on several factors, including the required accuracy, the nature of potential impurities, available equipment, and cost.
| Feature | Titration (Iodometric & Non-Aqueous) | Gas Chromatography (GC) |
| Principle | Chemical reaction (redox or acid-base) | Physical separation based on volatility and column interaction |
| Specificity | Less specific; titrates the functional group (hydrazine moiety) and other reactive impurities. | Highly specific; separates individual components. |
| Sensitivity | Lower sensitivity. | High sensitivity; can detect trace impurities. |
| Quantitative Data | Provides the total purity based on the reactive functional group. | Provides the percentage of each component in the sample. |
| Equipment Cost | Low | High |
| Analysis Time | Rapid | Longer, including method development and run time. |
| Throughput | Can be high for manual titrations. | Can be high with an autosampler. |
| Typical Purity Spec | >98.0% (Non-aqueous) | >97.5%[5] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental procedures for purity assessment.
Caption: Workflow for Purity Assessment by Titration.
Caption: Workflow for Purity Assessment by Gas Chromatography.
References
- 1. brainkart.com [brainkart.com]
- 2. usptechnologies.com [usptechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A14548.0E [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Non aqueous titration 04.06.2021 [slideshare.net]
- 11. sips.org.in [sips.org.in]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health | Labcompare.com [labcompare.com]
Quantitative Analysis of Methyl Carbazate Reaction Products: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is paramount for process optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of methyl carbazate reaction products against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed methodological choices.
This compound is a versatile reagent used in the synthesis of a variety of compounds, including isocyanates, hydrazones, and heterocyclic structures. The choice of analytical methodology for quantifying the products of these reactions is critical for achieving accurate and reliable results. GC-MS, a powerful and widely used technique, offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. However, due to the polar nature of this compound and some of its derivatives, derivatization is often a necessary step to enhance volatility and improve chromatographic performance.
This guide will explore the quantitative analysis of key this compound reaction products using GC-MS, including a detailed look at derivatization strategies. Furthermore, it will provide a comparative overview of alternative methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to offer a broader perspective on available analytical options.
Reaction Pathways of this compound
This compound can undergo several key reactions, each leading to distinct product classes. The analytical approach must be tailored to the specific products of interest.
Caption: Common reaction pathways of this compound.
Quantitative Analysis by GC-MS
GC-MS is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound and its reaction products, which can be polar, derivatization is often employed to increase their volatility and improve peak shape.
Experimental Workflow for GC-MS Analysis
The general workflow for the quantitative analysis of this compound reaction products by GC-MS involves several key steps, from sample preparation to data analysis.
Caption: A typical workflow for quantitative GC-MS analysis.
Analysis of Methyl Isocyanate
Thermal decomposition of this compound can yield methyl isocyanate, a volatile and reactive compound. Due to its reactivity, direct analysis can be challenging. A common strategy involves derivatization to a more stable product.
Experimental Protocol: Derivatization of Methyl Isocyanate for GC-MS Analysis
-
Reaction: Heat this compound in a suitable solvent or neat to induce thermal decomposition to methyl isocyanate.
-
Derivatization: The resulting methyl isocyanate can be derivatized by reacting it with a secondary amine, such as dipropylamine, dibutylamine, or dipentylamine, to form a stable urea derivative.[1] Alternatively, reaction with L-valine can produce methyl isopropyl hydantoin (MIH), which is amenable to GC-MS analysis.[2][3]
-
Extraction: The derivative is extracted from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate, methylene chloride).
-
GC-MS Analysis: The extracted sample is injected into the GC-MS system.
Table 1: Quantitative GC-MS Data for Methyl Isocyanate Derivatives
| Parameter | Method 1: Urea Derivative (GC-FID)[1] | Method 2: Methyl Isopropyl Hydantoin (GC-MS)[2][3] |
| Derivatizing Agent | Dipropylamine, Dibutylamine, or Dipentylamine | L-Valine |
| Limit of Detection (LOD) | 0.020-0.027 µg per sample | 0.05 mg/kg RBC precipitate |
| Limit of Quantitation (LOQ) | 0.020-0.027 µg per sample | - |
| Linearity (r²) | - | 0.998 |
| Precision (%RSD) | - | < 8.5% |
| Accuracy | - | Within 8% of nominal concentration |
| Recovery | 97.96 - 101.23% | - |
Analysis of Hydrazones
This compound readily reacts with aldehydes and ketones to form hydrazones. These products are generally more amenable to GC-MS analysis than the parent this compound, though derivatization of the hydrazone itself is sometimes performed to improve analysis of more complex mixtures.
Experimental Protocol: GC-MS Analysis of Hydrazones
-
Reaction: React this compound with an aldehyde or ketone in a suitable solvent (e.g., methanol, ethanol).
-
Sample Preparation: Depending on the volatility and polarity of the resulting hydrazone, direct injection of the diluted reaction mixture may be possible. For trace analysis or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary.
-
Derivatization (Optional): For certain hydrazones, further derivatization (e.g., silylation) can improve thermal stability and chromatographic performance.
-
GC-MS Analysis: The prepared sample is analyzed by GC-MS.
Table 2: Quantitative GC-MS Data for Hydrazine/Hydrazone Analysis
| Parameter | Method 1: Hydrazine as o-phthalaldehyde derivative[4] | Method 2: Hydrazine as acetone azine (Headspace GC-MS)[5][6] |
| Derivatizing Agent | o-phthalaldehyde | Acetone |
| Limit of Detection (LOD) | 0.002 µg/L | - |
| Limit of Quantitation (LOQ) | 0.007 µg/L | 0.1 ppm |
| Linearity (r²) | 0.9991 | > 0.999 |
| Precision (%RSD) | < 13% | 2.7 - 5.6% |
| Accuracy/Recovery | 95 - 106% | 79 - 117% |
Alternative Analytical Techniques: A Comparison
While GC-MS is a powerful tool, other techniques can offer advantages depending on the specific analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection is a common alternative.
LC-MS for the Analysis of this compound and its Products
LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which can be challenging for GC-MS.[7][8][9][10]
Advantages of LC-MS:
-
No Derivatization Required: Often, this compound and its polar reaction products can be analyzed directly without the need for chemical derivatization.[7]
-
Suitable for Thermally Labile Compounds: LC operates at ambient temperature, preventing the degradation of heat-sensitive molecules.[8]
-
Broad Applicability: Can analyze a wider range of compounds, including salts and large molecules.[7]
Disadvantages of LC-MS:
-
Matrix Effects: Can be more susceptible to ion suppression or enhancement from co-eluting matrix components.
-
Lower Resolution for Isomers: May not provide the same level of separation for certain isomers as high-resolution capillary GC.
Table 3: Comparison of GC-MS and LC-MS for Quantitative Analysis
| Feature | GC-MS | LC-MS |
| Analyte Volatility | Requires volatile or derivatized analytes[11] | Suitable for non-volatile and thermally labile compounds[7][11] |
| Sample Preparation | Often requires derivatization and extraction | Often simpler, direct injection may be possible |
| Separation Principle | Based on boiling point and polarity in the gas phase | Based on partitioning between liquid mobile and solid stationary phases |
| Sensitivity | High for volatile compounds[10] | Generally high, especially for polar compounds[10] |
| Common Applications | Analysis of volatile organic compounds, pesticides, environmental pollutants[11] | Pharmaceutical analysis, biomolecule detection, analysis of complex matrices[7] |
Experimental Protocol: LC-MS/MS for Hydrazine Quantification
A published method for the quantification of hydrazine in human urine demonstrates the utility of LC-MS/MS.[12] This approach can be adapted for the analysis of hydrazine-containing products from this compound reactions.
-
Derivatization: Hydrazine is derivatized with p-anisaldehyde.
-
Chromatography: Separation is achieved on a C18 column with an isocratic mobile phase.[12]
-
Detection: Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[12]
This method reports a linear range of 0.0493 to 12.3 ng/mL in urine, showcasing the high sensitivity of LC-MS/MS.[12]
Conclusion
The quantitative analysis of this compound reaction products can be effectively achieved using GC-MS, particularly when coupled with appropriate derivatization strategies for polar analytes. This guide has provided detailed experimental considerations and quantitative data for the analysis of key products such as methyl isocyanate and hydrazones.
The choice between GC-MS and alternative techniques like LC-MS depends on the specific properties of the analytes and the analytical objectives. For volatile and thermally stable products, GC-MS offers excellent separation and sensitivity. For polar, non-volatile, or thermally labile compounds, LC-MS provides a powerful alternative that often requires less sample preparation. By understanding the principles and performance characteristics of each technique, researchers can select the most appropriate method to obtain accurate and reliable quantitative data for their this compound reaction products.
References
- 1. The Determination of Methyl Isocyanate in the Workplace by Gas Chromatography with Flame Ionization Detector -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 2. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. conquerscientific.com [conquerscientific.com]
- 10. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 11. iltusa.com [iltusa.com]
- 12. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different catalysts for pyrazole synthesis with methyl carbazate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. When employing methyl carbazate as the hydrazine source, the choice of catalyst is critical to optimize reaction efficiency, yield, and purity. This guide provides an objective comparison of different catalyst types for this transformation, supported by representative experimental data and detailed protocols.
While direct head-to-head comparative studies for various catalysts specifically with this compound are not extensively documented, the general principles of the Knorr pyrazole synthesis allow for a strong inferential comparison. The data presented here is compiled from studies on analogous hydrazine derivatives, providing a valuable framework for catalyst selection and reaction optimization when using this compound.
Performance Comparison of Catalyst Systems
The efficiency of pyrazole synthesis is significantly influenced by the catalytic system employed. The following table summarizes the performance of common catalyst types based on typical reaction conditions and yields observed in Knorr-type pyrazole syntheses.
| Catalyst Type | Catalyst Example | Typical Catalyst Loading | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Brønsted Acid | Acetic Acid (AcOH) | Catalytic to Solvent | Room Temp. to Reflux | 1 - 24 h | 70 - 95 |
| Lewis Acid | Nano-ZnO | 5 - 10 mol% | Room Temp. to 80 | 0.5 - 5 h | 85 - 98 |
| Heterogeneous | Amberlyst-70 | 10 - 20 wt% | Room Temp. | 1 - 6 h | 80 - 95 |
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of pyrazoles, which can be adapted for use with this compound.
Protocol 1: Brønsted Acid Catalyzed Synthesis
This protocol describes a typical procedure for the synthesis of a pyrazole using a Brønsted acid catalyst, such as acetic acid.
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone, 1.0 eq)
-
This compound (1.0 eq)
-
Glacial Acetic Acid (as solvent or catalyst)
-
Ethanol (optional solvent)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound in glacial acetic acid or ethanol, add this compound at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Synthesis
This protocol outlines a general procedure for a Lewis acid-catalyzed pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
This compound (1.0 eq)
-
Lewis Acid Catalyst (e.g., Nano-ZnO, 5 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
A mixture of the 1,3-dicarbonyl compound, this compound, and the Lewis acid catalyst in a suitable solvent is stirred at the desired temperature (room temperature to 80 °C).
-
The reaction is monitored by TLC.
-
After completion, the catalyst is filtered off (if heterogeneous).
-
The solvent is evaporated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizing the Process: Diagrams
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: General experimental workflow for pyrazole synthesis.
Caption: Catalytic cycle for acid-catalyzed pyrazole synthesis.
The Versatility of Methyl Carbazate in Medicinal Chemistry: A Comparative Review
For researchers, scientists, and drug development professionals, methyl carbazate stands as a pivotal building block in the synthesis of a wide array of bioactive molecules. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic carbonyl group, allows for its facile incorporation into various heterocyclic scaffolds, which are cornerstones of many therapeutic agents. This guide provides a comparative overview of the applications of this compound in medicinal chemistry, with a focus on its utility in developing anticancer and antimicrobial agents. Experimental data is presented to objectively compare the efficacy of different derivative classes, supplemented with detailed experimental protocols and logical diagrams to elucidate synthetic and mechanistic pathways.
This compound (H₂NNHCOOCH₃) is a versatile reagent in organic synthesis, frequently employed as a precursor for nitrogen-containing heterocycles.[1] Its derivatives have shown significant potential in medicinal chemistry, exhibiting a range of biological activities. This review focuses on two prominent areas of its application: the development of anticancer and antimicrobial agents.
This compound Derivatives as Anticancer Agents
The quest for novel anticancer therapeutics has led to the exploration of various molecular scaffolds, with those derived from this compound showing considerable promise. A notable example involves the synthesis of metal complexes of 2-acetylpyridine-methylcarbazate (Hapmc). These complexes have been evaluated for their in vitro cytotoxicity against several human cancer cell lines.[2]
Comparative Anticancer Activity
The anticancer potential of a newly synthesized ligand, 2-acetylpyridine-methylcarbazate (Hapmc), and its copper (II), nickel (II), and palladium (II) complexes have been investigated. The cytotoxic activity of these compounds was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and A2780cis (cisplatin-resistant ovarian cancer) cell lines using the MTT assay. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[2]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A2780cis IC₅₀ (µM) |
| Hapmc (ligand) | > 100 | > 100 | > 100 |
| [Cu(apmc)Cl]₂ (1) | 15.6 ± 1.1 | 8.9 ± 0.8 | 12.3 ± 1.5 |
| [Cu(Hapmc)Br₂] (2) | 25.4 ± 2.3 | 18.7 ± 1.9 | 21.5 ± 2.2 |
| [Ni(apmc)₂] (3) | 38.2 ± 3.5 | 29.1 ± 2.7 | 33.4 ± 3.1 |
| [Pd(apmc)Cl]₂ (4) | 9.8 ± 0.9 | 5.2 ± 0.5 | 7.6 ± 0.7 |
| Cisplatin | 12.5 ± 1.3 | 15.8 ± 1.6 | 18.9 ± 2.0 |
| Data sourced from ACS Omega.[2] |
As the data indicates, the metal complexes exhibit significantly enhanced cytotoxic activity compared to the free Hapmc ligand. Notably, the palladium complex [Pd(apmc)Cl]₂ demonstrated the most potent activity, surpassing the efficacy of the commonly used anticancer drug cisplatin against all tested cell lines.[2]
Experimental Protocols
A solution of this compound (0.90 g, 10 mmol) in 20 mL of methanol is added to a solution of 2-acetylpyridine (1.21 g, 10 mmol) in 20 mL of methanol. The mixture is stirred and refluxed for 6 hours. The solvent is then evaporated under reduced pressure, and the resulting solid is washed with cold diethyl ether and dried in a desiccator.[2]
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, A2780cis) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and the reference drug (cisplatin) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ values are calculated from the dose-response curves.[2]
Logical Workflow for Anticancer Drug Discovery with this compound
Caption: Workflow for the discovery of anticancer agents from this compound.
This compound Derivatives as Antimicrobial Agents
This compound is a valuable precursor for the synthesis of various heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known to possess a broad spectrum of antimicrobial activities. The general synthetic route often involves the conversion of this compound to a thiosemicarbazide intermediate, followed by cyclization.
Comparative Antimicrobial Activity
A series of novel hydrazide-hydrazones, which can be conceptually derived from precursors synthesized using this compound, were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, and fungi. The minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that inhibits visible growth, was determined.
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 0.98 | 0.49 | > 1000 | 15.62 |
| Compound B | 1.95 | 0.98 | 500 | 31.25 |
| Compound C | 7.81 | 3.91 | > 1000 | 62.5 |
| Ciprofloxacin | 0.5 | 0.25 | 1.0 | - |
| Fluconazole | - | - | - | 8.0 |
| Note: The presented data is a representative summary from multiple sources for comparative purposes.[3][4] "Compound A", "Compound B", and "Compound C" represent different structural analogs within the hydrazide-hydrazone class. |
The data highlights that certain derivatives exhibit potent activity, particularly against Gram-positive bacteria, with MIC values in the low microgram per milliliter range. The activity against Gram-negative bacteria is generally lower, and moderate antifungal activity is observed.
Experimental Protocols
-
Thiosemicarbazide Formation: this compound is reacted with an appropriate isothiocyanate in an alcoholic solvent under reflux to yield the corresponding 1,4-disubstituted thiosemicarbazide.
-
Cyclization: The thiosemicarbazide is then cyclized to the 1,3,4-thiadiazole derivative by treatment with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, with heating.[5]
-
Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[6]
Signaling Pathway Inhibition by Antimicrobial Agents
While the exact mechanisms of action for many novel antimicrobial compounds are still under investigation, a common target is the bacterial cell wall synthesis pathway.
Caption: Potential inhibition of bacterial cell wall synthesis by heterocyclic derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of heterocyclic compounds has led to the discovery of potent anticancer and antimicrobial agents. The comparative data presented herein demonstrates the significant potential of this compound derivatives as leads for novel drug development. Further exploration of structure-activity relationships and mechanistic studies are warranted to optimize the therapeutic efficacy of these promising compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid [mdpi.com]
- 4. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Advantages of Methyl Carbazate Over Other Hydrazine Derivatives
In the realm of organic synthesis, particularly within pharmaceutical and fine chemical manufacturing, the selection of appropriate reagents is critical for ensuring reaction efficiency, product purity, and operational safety. Hydrazine and its derivatives are fundamental building blocks for constructing a wide array of nitrogen-containing compounds, especially heterocyclic scaffolds common in active pharmaceutical ingredients (APIs).[1][2] Among these, methyl carbazate (also known as methyl hydrazinocarboxylate) has emerged as a versatile and advantageous alternative to other hydrazine derivatives.
This guide provides an objective comparison of this compound with other common hydrazine derivatives like hydrazine hydrate, phenylhydrazine, and tert-butyl carbazate. It highlights the distinct benefits of this compound in terms of safety, stability, and reactivity, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Advantages of this compound
The primary advantages of using this compound stem from the influence of the methoxycarbonyl group attached to one of the nitrogen atoms. This group modulates the nucleophilicity and basicity of the hydrazine moiety, leading to several favorable characteristics.
1. Enhanced Safety and Handling: Hydrazine hydrate is notoriously toxic, volatile, and carcinogenic, necessitating stringent handling protocols.[3] this compound, in contrast, is a stable, crystalline solid at room temperature, which significantly simplifies handling, storage, and dosing in chemical reactions.[4][5][6] While still requiring careful handling as a hydrazine derivative, its reduced volatility and solid form present a lower exposure risk compared to hydrazine hydrate.[6][7] Processes have been developed to produce high-purity this compound with significantly reduced levels of residual hydrazine, further enhancing its safety profile for pharmaceutical applications.[3]
2. Controlled Reactivity and Reduced Side Reactions: The electron-withdrawing nature of the methoxycarbonyl group deactivates the substituted nitrogen atom, making the terminal -NH2 group less basic and nucleophilic than in hydrazine. This moderation allows for more controlled reactions and often prevents the formation of undesired by-products like azines, which can occur when using highly reactive hydrazine hydrate.[8]
3. Stability of Intermediates: In many multi-step syntheses, the intermediates derived from this compound, such as carbomethoxyhydrazones, are bench-stable solids.[8][9] This stability allows for their isolation and purification before proceeding to the next step, which is a significant advantage over the often less stable hydrazones formed from hydrazine hydrate. This facilitates better control over the overall synthetic sequence and can lead to higher purity of the final product.
4. A Practical Alternative in Key Reactions: this compound has proven to be a superior reagent in specific, widely-used transformations. A prominent example is the Wolff-Kishner reduction, where it serves as a safe and practical in-situ source of the required hydrazine anion, circumventing the need to handle large quantities of hazardous hydrazine directly.[8][9][10]
Comparative Data: Physical and Safety Properties
The following table summarizes the key physical and safety properties of this compound and other common hydrazine derivatives.
| Property | This compound | Hydrazine Hydrate (64% Hydrazine) | Phenylhydrazine | tert-Butyl Carbazate |
| CAS Number | 6294-89-9[4] | 7803-57-8[4] | 100-63-0 | 870-46-2 |
| Molecular Formula | C2H6N2O2[4] | H6N2O | C6H8N2 | C5H12N2O2 |
| Appearance | White to off-white crystalline powder[4][5] | Colorless, fuming liquid | Pale yellow to reddish-brown liquid | White crystalline solid[11] |
| Melting Point | 70-73 °C[4] | -51.5 °C | 19.6 °C | 40-42 °C[11] |
| Boiling Point | 108 °C (12 mmHg)[4] | 120.1 °C | 243.5 °C | 55-57 °C (0.4 mmHg)[11] |
| Key Hazard Codes | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[12] | H301+H311+H331 (Toxic), H314 (Severe skin burns), H317 (Allergic skin reaction), H350 (May cause cancer) | H301+H311+H331 (Toxic), H317 (Allergic skin reaction), H341 (Suspected of causing genetic defects), H350 (May cause cancer) | H315, H319, H335 (Skin/Eye/Respiratory Irritant) |
Performance Comparison in Synthetic Applications
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding methylene groups. The traditional protocol requires highly toxic hydrazine hydrate and harsh reaction conditions. Using this compound provides a safer and more practical two-step procedure.
Workflow: Wolff-Kishner Reduction using this compound
Caption: Workflow for the two-step Wolff-Kishner reduction using this compound.
This protocol involves the initial formation of a stable carbomethoxyhydrazone intermediate, which is then decomposed under basic conditions to yield the reduced product, avoiding the direct use of hydrazine.[9]
Comparison with tert-Butyl Carbazate in Protected Hydrazine Chemistry
Both this compound and tert-butyl carbazate serve as "protected" forms of hydrazine, crucial in peptide synthesis and other complex molecule constructions where selective deprotection is required.[13][14] The choice between them depends on the desired orthogonal deprotection strategy.
-
This compound: The carbomethoxy group is stable to acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. It is typically cleaved under saponification (strong base) or other specific conditions.
-
tert-Butyl Carbazate: Introduces the tert-butoxycarbonyl (Boc) protecting group, which is a cornerstone of peptide synthesis.[13][15] The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily and cleanly cleaved by strong acids like trifluoroacetic acid (TFA).[13]
Logical Diagram: Deprotection Strategies
Caption: Orthogonal stability and deprotection of methyl vs. tert-butyl carbazates.
This orthogonality is fundamental in modern synthesis, allowing chemists to selectively unmask functional groups without disturbing others in the molecule.[13]
Experimental Protocols
Protocol 1: Synthesis of a Carbomethoxyhydrazone Intermediate
This procedure is adapted from a general method for the Wolff-Kishner reduction using this compound.[8][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone or aldehyde (1.0 equiv).
-
Reagents: Add ethanol as the solvent, followed by this compound (1.3 equiv) and a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting carbonyl compound is consumed (typically 1-4 hours).
-
Isolation: Cool the reaction mixture to room temperature or in an ice bath to induce crystallization.
-
Purification: Collect the solid carbomethoxyhydrazone by filtration, wash with cold ethanol, and dry under vacuum. The product is typically a bench-stable solid that can be used in the next step without further purification.
Protocol 2: Reduction of the Carbomethoxyhydrazone
This protocol describes the decomposition of the intermediate to the final methylene product.[8][9]
-
Setup: In a round-bottom flask suitable for high temperatures, dissolve potassium hydroxide (KOH, 4.0 equiv) in triethylene glycol with gentle heating.
-
Addition: Once the KOH is dissolved, add the carbomethoxyhydrazone (1.0 equiv) from Protocol 1 to the hot solution.
-
Reaction: Heat the reaction mixture to 140 °C. Effervescence (evolution of N2 and CO2) should be observed. Maintain the temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Reaction Pathway: this compound in Wolff-Kishner Reduction
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. US6465678B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. Cas 6294-89-9,this compound | lookchem [lookchem.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Validation of Bioactive Heterocycles: A Comparative Guide to Compounds Synthesized from Methyl Carbazate and Ethyl Carbazate
For researchers, scientists, and drug development professionals, the rigorous confirmation of molecular structure is a cornerstone of chemical synthesis. This guide provides a comparative overview of the spectroscopic validation of heterocyclic compounds synthesized using methyl carbazate and its close analog, ethyl carbazate. We present experimental data and detailed protocols to facilitate the unambiguous characterization of these potentially therapeutic molecules.
This compound serves as a versatile building block in the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazoles and thiadiazoles, which are scaffolds of significant interest in medicinal chemistry. The validation of their synthesized structures relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To provide a clear comparison, this guide will focus on pyrazole derivatives, a class of compounds readily synthesized from both methyl and ethyl carbazate.
Comparative Spectroscopic Data
The choice between this compound and ethyl carbazate as a starting material can influence the physicochemical properties of the final compound, and these differences are readily apparent in their spectroscopic data. Below is a comparison of the key spectroscopic features for a representative pyrazole synthesized from each carbazate.
| Spectroscopic Data | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (from this compound) | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (from Ethyl Carbazate) |
| ¹H NMR | δ 3.80 (s, 3H, OCH₃), δ 5.98 (s, 1H, pyrazole-H4), δ 7.34–7.74 (m, 5H, Ar-H), δ 12.16 (s, 1H, OH)[1] | δ 1.22 (t, J = 7.2 Hz, 3H, CH₃), δ 4.20 (q, J = 7.2 Hz, 2H, CH₂), δ 6.99 (s, 1H, Pz-H), δ 7.31-7.43 (m, 3H, Ar-H), δ 7.71 (dd, J = 8.0 and 1.6 Hz, 2H, Ar-H), δ 13.05 (bs, 1H, N-H)[2] |
| ¹³C NMR | Not explicitly provided in the search result, but would show a characteristic peak for the methoxy carbon around 50-55 ppm. | δ 13.8, 60.7, 104.7, 125.5, 128.3, 128.7, 129.6, 141.3, 146.5, 161.2[2] |
| IR (cm⁻¹) | 3204 (OH), 1728 (C=O), 1249 (C-O)[1] | 3192 (N-H), 1726 (C=O), 1242 (C-O), 1139, 762[2] |
| Mass Spec. | Molecular Weight: 218.2 g/mol | Molecular Weight: 216.24 g/mol [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and subsequent validation of target compounds.
Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from the synthesis of a similar pyrazole derivative.[1]
Materials:
-
Phenylhydrazine
-
Dimethylacetylene dicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (2 mmol) and dimethylacetylene dicarboxylate (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL).
-
Reflux the mixture for 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Recrystallize the resulting white solid from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[3]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Spectroscopic Validation Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic validation of heterocyclic compounds.
Biological Significance and Signaling Pathways
Many pyrazole and thiadiazole derivatives exhibit significant biological activity, including anticancer and antimicrobial effects. Some of these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[4][5][6]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by synthesized pyrazole derivatives.
This guide demonstrates that both methyl and ethyl carbazate are effective precursors for the synthesis of bioactive heterocyclic compounds. The choice of starting material is reflected in the spectroscopic data of the final products, and a thorough application of NMR, IR, and mass spectrometry is essential for their unequivocal structural validation. The potential for these compounds to modulate key biological pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of their precise synthesis and characterization in the pursuit of novel therapeutics.
References
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl Carbazate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of methyl carbazate, targeting researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a hazardous chemical requiring careful handling and disposal. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1] Therefore, all disposal procedures must be conducted with strict adherence to safety protocols. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically involve incineration.[1]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the hazards of this compound. Personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
All handling of this compound waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
There are no widely established and verified protocols for the chemical neutralization of this compound in a standard laboratory setting. Therefore, the following steps outline the approved procedure for its disposal.
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[1]
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).
-
-
Incineration:
-
The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the hazardous compound. In some cases, the material may be dissolved or mixed with a combustible solvent before incineration.[1]
-
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.[3]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment as outlined in the table above.
-
Contain and Absorb the Spill: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[1] For liquid spills, use an inert absorbent material.
-
Decontaminate the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or cleaning solution.
-
Dispose of Spill Debris as Hazardous Waste: All materials used to clean up the spill, including absorbent pads and contaminated clothing, must be collected and disposed of as hazardous waste.
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl Carbazate
Essential safety protocols and logistical plans for the use of Methyl Carbazate in laboratory settings, designed to ensure the well-being of researchers and maintain a secure work environment.
This compound is a versatile reagent in organic synthesis, frequently employed in the development of pharmaceuticals and agrochemicals.[1] However, its handling requires stringent safety measures due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may also be necessary.[2][3][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[5][6][7] |
| Skin Protection | Chemical-resistant gloves (materials to be selected based on breakthrough time and permeation rate for this compound). Protective clothing, such as a lab coat or coveralls, is required.[2][4][6] | Prevents skin contact, which can cause skin irritation.[3][5][6][7] Contaminated clothing should be removed and washed before reuse.[5] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. A self-contained breathing apparatus (SCBA) should be used in case of insufficient ventilation or for firefighting.[2][3][8] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[2][5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following workflow provides a procedural guide for safe operations from preparation to disposal.
Detailed Experimental Protocol for Safe Handling
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Ventilation: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, reaction vessels, and any required solvents or other reagents.
2. Handling:
-
Weighing and Transfer: Carefully weigh the desired amount of this compound. Avoid creating dust.[2] Transfer the solid to the reaction vessel within the fume hood.
-
Performing the Reaction: Carry out the experimental procedure, keeping the reaction vessel closed or under controlled conditions to prevent the release of vapors.
3. Post-Procedure and Cleanup:
-
Decontamination: Once the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[1][2]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage Plan
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][9]
Disposal Plan
-
Waste Characterization: this compound waste should be treated as hazardous.
-
Collection: Collect waste in a suitable, labeled, and closed container.[2]
-
Disposal Method: Arrange for disposal through a licensed waste disposal company.[2][6] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
